molecular formula C7H14ClNO2 B597808 Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS No. 1286768-32-8

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B597808
CAS No.: 1286768-32-8
M. Wt: 179.644
InChI Key: YCYWAVUCBMJUPK-OGFXRTJISA-N
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Description

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.644. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWAVUCBMJUPK-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286768-32-8
Record name D-Proline, 2-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride from (S)-Proline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-methylpyrrolidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. As a constrained, non-natural amino acid derivative, its incorporation into peptides and small molecules can confer unique conformational properties, enhance metabolic stability, and improve biological activity.[1] The synthesis of enantiomerically pure forms is therefore of significant interest.

This technical guide provides a detailed, step-by-step methodology for the synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride, starting from the readily available chiral precursor, (S)-proline. The primary synthetic strategy detailed herein is based on the highly reliable and diastereoselective α-alkylation method developed by Seebach, which proceeds with retention of the original stereocenter's configuration.[2][3] This is followed by a standard esterification to yield the final target molecule.

A Note on Stereochemistry: The synthesis begins with (S)-proline. The key α-methylation step proceeds with retention of configuration. Consequently, the product formed is the (S)-enantiomer, namely (S)-2-methylproline, which is then converted to its methyl ester hydrochloride salt.[2] The user's request for the (2R)-enantiomer from (S)-proline would necessitate a synthetic route involving stereochemical inversion, which is outside the scope of this high-yielding, retention-based pathway.

Overall Synthetic Pathway

The synthesis is a four-step process commencing with the protection of (S)-proline to form a chiral auxiliary, followed by diastereoselective methylation, deprotection, and final esterification.

G cluster_0 Synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl Proline (S)-Proline Protected (2R,5S)-2-tert-Butyl-1-aza-3- oxabicyclo[3.3.0]octan-4-one Proline->Protected Step 1: Protection (Pivalaldehyde, TFA) Methylated (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3- oxabicyclo[3.3.0]octan-4-one Protected->Methylated Step 2: α-Methylation (LDA, MeI) AminoAcid (S)-2-Methylproline Methylated->AminoAcid Step 3: Deprotection (Acid Hydrolysis) FinalProduct Methyl (2S)-2-methylpyrrolidine- 2-carboxylate HCl AminoAcid->FinalProduct Step 4: Esterification (SOCl2, MeOH)

Caption: Overall synthetic workflow from (S)-Proline to the target compound.

Experimental Protocols & Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data regarding reactants, conditions, and yields are summarized in the subsequent tables for clarity and comparison.

Step 1: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Protection)

This step involves the condensation of (S)-proline with pivalaldehyde to form a bicyclic oxazolidinone, which serves as a chiral template for the subsequent stereoselective methylation.[2]

Methodology:

  • A suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane is prepared in a 2.5-L round-bottomed flask.

  • Pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol) are added to the suspension.

  • The mixture is heated to reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.

  • An additional 40.0 mL of pivalaldehyde, 1 mL of trifluoroacetic acid, and 200 mL of pentane are added, and reflux is continued for another 72 hours.

  • After cooling to room temperature, the reaction mixture is filtered.

  • The clear filtrate is concentrated under reduced pressure.

  • The residue is purified by Kugelrohr distillation (70°C, 0.0005 mm) to yield the product as a colorless oil.[2]

Step 2: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (α-Methylation)

This crucial step establishes the new stereocenter via a diastereoselective alkylation of the enolate derived from the protected proline.

G cluster_1 Diastereoselective α-Methylation Reactant Protected Proline Derivative LDA LDA, THF -78°C Reactant->LDA Deprotonation Enolate Lithium Enolate (Planar Intermediate) LDA->Enolate MeI Methyl Iodide (MeI) Enolate->MeI Alkylation Product Methylated Product (Attack from less hindered face) MeI->Product

Caption: Logical workflow of the key diastereoselective methylation step.

Methodology:

  • A solution of lithium diisopropylamide (LDA) is prepared by adding 1.6 M butyllithium in hexane (88.6 mL, 0.142 mol) to diisopropylamine (18.3 mL, 0.131 mol) in dry tetrahydrofuran (THF, 120 mL) at -78°C under an argon atmosphere. The mixture is warmed to room temperature for 20 minutes and then re-cooled to -78°C.[2]

  • The freshly prepared LDA solution is added over 20 minutes to a pre-cooled (-78°C) solution of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (20.0 g, 0.109 mol) in 600 mL of dry THF.

  • After stirring for 30 minutes at -78°C, methyl iodide (13.6 mL, 0.218 mol) is added.

  • The reaction mixture is stirred at -78°C for 3 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by adding 200 mL of a half-saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.[2] The product is typically used in the next step without further purification.

Step 3: Synthesis of (S)-2-Methylproline (Deprotection)

Acidic hydrolysis removes the pivalaldehyde protecting group to liberate the free α-methylated amino acid.

Methodology:

  • The crude methylated product from the previous step (approx. 0.102 mol) is dissolved in 400 mL of 3 N hydrochloric acid.

  • The mixture is heated to reflux for 1 hour.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The dark residue is re-treated with 400 mL of 3 N HCl and extracted with dichloromethane (4 x 200 mL) to remove pivalic acid and other organic impurities.

  • The combined aqueous layers are concentrated and dried under reduced pressure (60°C, 15 mm) to yield crude (S)-2-methylproline hydrochloride.[2]

  • Purification is achieved by ion-exchange chromatography to yield the zwitterionic amino acid.[2]

Step 4: Synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride (Esterification)

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester, followed by formation of the hydrochloride salt for improved stability and handling.[4]

Methodology:

  • (S)-2-Methylproline (10.0 g, 77.4 mmol) is suspended in 150 mL of anhydrous methanol in a flask equipped with a reflux condenser and a drying tube.

  • The suspension is cooled to 0°C in an ice bath.

  • Thionyl chloride (8.5 mL, 116.1 mmol) is added dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is co-evaporated with diethyl ether (2 x 50 mL) to remove any remaining traces of HCl.

  • The crude solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride as a white solid.

Data Summary

The following tables provide a summary of the reactants, conditions, and expected outcomes for the described synthetic pathway.

Table 1: Summary of Reactants and Reagents

StepKey ReactantMolar Eq.Key ReagentsMolar Eq.Solvent(s)
1 (S)-Proline1.0Pivalaldehyde, Trifluoroacetic acid7.0, 0.15Pentane
2 Protected Proline1.0LDA, Methyl Iodide1.2, 2.0Tetrahydrofuran (THF)
3 Methylated Intermediate1.0Hydrochloric Acid (3 N)ExcessWater
4 (S)-2-Methylproline1.0Thionyl Chloride1.5Methanol

Table 2: Summary of Reaction Conditions and Yields

StepTemperature (°C)Reaction TimeProductReported Yield (%)Reference
1 Reflux (~36°C)144 h(2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one67-74%[2]
2 -78 to RT~15 h(2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one~95% (crude)[2]
3 Reflux (~100°C)1 h(S)-2-Methylproline85-90% (from step 2)[2]
4 0 to Reflux (~65°C)4 hMethyl (2S)-2-methylpyrrolidine-2-carboxylate HCl>90% (typical)[4][5]

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chiral molecule of significant interest in pharmaceutical research and development. As a derivative of the amino acid proline, it serves as a valuable building block in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its core physicochemical properties, offering crucial data for its application in medicinal chemistry, process development, and formulation studies.

Chemical Identity and Structure

IdentifierValue
IUPAC Name methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride[1]
CAS Number 1286768-32-8[1][2][3]
Molecular Formula C₇H₁₄ClNO₂[1][4]
Molecular Weight 179.64 g/mol [1][4]
Canonical SMILES COC(=O)C1(CCCN1)C.[H]Cl
InChI Key YCYWAVUCBMJUPK-OGFXRTJISA-N[4]
Synonyms D-Proline, 2-methyl-, methyl ester, hydrochloride (1:1)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Physical Form Solid, crystalline powder.[4][5]Vendor Data
Color White to off-white.Vendor Data
Melting Point 69-71 °C (for the corresponding D-proline methyl ester hydrochloride)[5]
Boiling Point Data not available.N/A
Solubility Soluble in water and methanol. Slightly soluble in chloroform and dichloromethane.[5]
pKa Data not available.N/A

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

  • A small, dry sample of the compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.

  • For an accurate measurement, the determination is repeated with a fresh sample, heating at a slower rate of 1-2 °C/minute as the temperature approaches the approximate melting point.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Solubility Determination

A general method for determining the solubility of the compound in various solvents.

Protocol:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • The saturated solution is filtered to remove any undissolved solid.

  • A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated to dryness.

  • The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

  • A standard solution of this compound is prepared in deionized water.

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the pH at the half-equivalence point of the titration curve.

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, based on established chemical transformations of proline derivatives.

G cluster_0 Synthesis of this compound D_Proline D-Proline Methylation Esterification (e.g., SOCl2, MeOH) D_Proline->Methylation Step 1 Alpha_Methylation α-Methylation Methylation->Alpha_Methylation Step 2 Product Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride Alpha_Methylation->Product Step 3

Caption: A logical workflow for the synthesis of the target compound.

Experimental Workflow for Physicochemical Property Determination

The following diagram outlines the general experimental workflow for characterizing the physicochemical properties of a given chemical compound.

G cluster_1 Workflow for Physicochemical Property Determination Sample Sample of this compound MP Melting Point Determination Sample->MP Sol Solubility Assessment Sample->Sol pKa pKa Determination Sample->pKa Data Data Analysis and Property Summary MP->Data Sol->Data pKa->Data

Caption: General workflow for determining key physicochemical properties.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data and outlined experimental protocols offer a valuable resource for researchers engaged in the synthesis, development, and application of this important chiral building block. Further experimental validation of the presented data is encouraged for specific research applications.

References

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, a chiral building block utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.

Core Compound Information

This compound is the hydrochloride salt of the methyl ester of 2-methyl-D-proline. Its rigid, chiral pyrrolidine structure makes it a valuable intermediate in stereoselective synthesis.

Molecular Structure:

Caption: 2D representation of the molecular structure.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and hazard information for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1286768-32-8[2]
Molecular Formula C₇H₁₄ClNO₂[2][3]
Molecular Weight 179.64 g/mol [2][3]
Appearance Solid[3]
Purity Typically >97%[3]
Synonyms D-Proline, 2-methyl-, methyl ester, hydrochloride (1:1)[2]

Table 2: Hazard Identification

Hazard Statement CodeDescriptionReference
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from D-proline. The following experimental protocol is based on established methods for the synthesis of analogous α-methylated proline derivatives and general esterification procedures.[1][4]

Synthetic Workflow

G start D-Proline (Starting Material) step1 Protection & Cyclization start->step1 intermediate1 Protected Bicyclic Intermediate step1->intermediate1 step2 α-Methylation (LDA, MeI) intermediate1->step2 intermediate2 Methylated Intermediate step2->intermediate2 step3 Hydrolysis (HCl) intermediate2->step3 intermediate3 (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride step3->intermediate3 step4 Esterification (MeOH, TMSCl) intermediate3->step4 product Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride (Final Product) step4->product

Caption: Synthetic workflow from D-Proline.

Detailed Experimental Protocol

Step 1: Synthesis of (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Protected D-Proline)

This procedure is analogous to the synthesis starting from L-proline.[4]

  • Suspend D-proline in pentane in a round-bottomed flask equipped with a Dean-Stark trap.

  • Add pivalaldehyde and a catalytic amount of trifluoroacetic acid.

  • Heat the mixture to reflux with azeotropic removal of water for approximately 72 hours.

  • Add additional pivalaldehyde and trifluoroacetic acid and continue refluxing for another 72 hours.

  • After cooling, filter the reaction mixture.

  • Concentrate the clear solution under reduced pressure.

  • Purify the residue by distillation to afford the protected D-proline intermediate as a colorless oil.

Step 2: Synthesis of (2S,5R)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (Methylation)

  • Prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) by adding n-butyllithium to diisopropylamine at -78 °C, then warming to room temperature for 20 minutes.

  • Cool the LDA solution back to -78 °C.

  • Add the LDA solution dropwise to a solution of the protected D-proline intermediate in dry THF at -78 °C.

  • After stirring for 1 hour at -78 °C, add methyl iodide (MeI).

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the methylated intermediate.

Step 3: Synthesis of (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (Hydrolysis)

  • Heat the methylated intermediate in 3 N hydrochloric acid (HCl) at reflux for 1-2 hours.

  • Remove the water under reduced pressure using a rotary evaporator.

  • Treat the residue with 3 N HCl and extract with dichloromethane to remove organic impurities.

  • Concentrate the aqueous layer and dry under reduced pressure to yield (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride.

Step 4: Synthesis of this compound (Esterification)

This procedure is based on a general method for the esterification of amino acids.[1]

  • Suspend (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride in methanol in a round-bottom flask.

  • Slowly add trimethylchlorosilane (TMSCl) while stirring.

  • Stir the resulting solution at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to give the final product, this compound.

Applications in Drug Development

As a chiral building block, this compound is valuable in the synthesis of complex molecular structures, particularly for active pharmaceutical ingredients. Its incorporation can impart specific stereochemistry, which is often crucial for the biological activity and selectivity of a drug molecule.

One notable application is its use as an intermediate in the synthesis of bicyclic aza compounds that act as agonists of the muscarinic M1 and/or M4 receptors.[5] These receptors are targets for the treatment of central nervous system disorders, including Alzheimer's disease and schizophrenia.[5]

Conclusion

This compound is a key chiral intermediate with significant applications in pharmaceutical synthesis. The synthetic pathway, primarily originating from D-proline, allows for the creation of enantiomerically pure compounds. The methodologies provided in this guide offer a framework for its preparation and use in research and development settings.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride. While specific quantitative experimental data is not extensively available in public literature, this document consolidates the existing qualitative information and presents standardized, best-practice experimental protocols for determining these crucial physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals in drug development, offering a foundational understanding and practical methodologies for the evaluation of this compound.

Introduction

This compound is a chiral organic compound featuring a pyrrolidine ring, a methyl ester, and a hydrochloride salt.[1][2][3] Its structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules.[4][5] An understanding of its solubility and stability is paramount for its effective use in research and development, particularly in formulation studies, reaction chemistry, and regulatory submissions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[1][3]
Molecular Weight 179.64 g/mol [1][3]
Appearance White to off-white crystalline solid/powder[2]
Purity Typically >97%[3]
CAS Number 1286768-32-8[1]

Solubility Profile

Qualitative Solubility

This compound is described as being soluble in polar solvents.[2] The presence of the carboxylate and hydrochloride functional groups contributes to its solubility in aqueous solutions and alcohols.[2] Specifically, it is reported to be highly soluble in water and ethanol.[4] The hydrochloride salt form is noted to enhance its overall solubility and stability, which is a desirable characteristic for many chemical and pharmaceutical applications.[2]

Quantitative Solubility Data

Stability Profile

General Stability

The compound is generally considered to exhibit excellent stability under various conditions, which makes it a reliable intermediate in pharmaceutical applications.[4] The hydrochloride salt form contributes to its enhanced stability.[2] Proper handling and storage are essential to maintain its integrity and prevent degradation.[2]

Specific Stability Data

Detailed quantitative stability data, such as degradation kinetics under specific pH, temperature, and light conditions, are not extensively reported in publicly accessible literature. Therefore, a comprehensive set of protocols for conducting forced degradation and long-term stability studies, in line with ICH guidelines, is provided in Section 5.2.

Experimental Protocols

The following sections outline detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Aqueous Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound at a specified temperature.

Materials:

  • This compound

  • Purified water (HPLC grade)

  • pH meter

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water in a sealed container. The excess solid should be clearly visible.

    • Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of purified water to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

The workflow for this experimental protocol is illustrated in the following diagram:

G Workflow for Aqueous Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantification cluster_result Result prep1 Add excess compound to water prep2 Equilibrate in shaker bath (24-48h) prep1->prep2 sampling1 Withdraw supernatant prep2->sampling1 sampling2 Filter through 0.45 µm filter sampling1->sampling2 sampling3 Dilute filtered sample sampling2->sampling3 analysis1 Analyze by HPLC-UV sampling3->analysis1 analysis2 Compare to calibration curve analysis1->analysis2 result1 Calculate solubility analysis2->result1

Caption: Workflow for Aqueous Solubility Determination.

Protocol for Stability Indicating Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound heated at 80 °C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

    • For each stress condition, mix the stock solution with the respective stress agent. For thermal degradation, use the solid compound.

  • Stress Exposure:

    • Incubate the samples under the specified conditions for the designated time.

  • Neutralization (for acidic and basic hydrolysis):

    • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

  • Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • Determine the percentage of degradation.

The logical relationship for conducting a forced degradation study is depicted below:

G Forced Degradation Study Logic cluster_stress Stress Conditions cluster_evaluation Evaluation start Start with pure compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photostability start->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis eval1 Identify Degradation Products analysis->eval1 eval2 Determine Degradation Pathways eval1->eval2 eval3 Validate Analytical Method eval2->eval3

Caption: Forced Degradation Study Logic.

Conclusion

This compound is a valuable chiral building block with favorable qualitative solubility in polar solvents and good general stability. While specific quantitative data remains to be fully characterized in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. The provided methodologies, aligned with industry standards, will enable scientists and drug development professionals to thoroughly characterize the compound, thereby facilitating its effective application in pharmaceutical research and development.

References

Spectroscopic and Structural Elucidation of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and verification.

Chemical Structure and Properties

This compound is a chiral organic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol .[1] Its structure consists of a pyrrolidine ring with a methyl group and a methyl carboxylate group at the chiral center in the (R) configuration, and it is supplied as a hydrochloride salt.

IdentifierValue
IUPAC Name methyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride[1]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
CAS Number 1286768-32-8[2]

Spectroscopic Data (Expected)

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds, such as methyl pyrrolidine-2-carboxylate hydrochloride.[3]

¹H NMR Spectroscopy (Expected)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.7s3H-CH₃ (at C2)
~2.0-2.4m4H-CH₂-CH₂- (pyrrolidine ring)
~3.4t2H-N-CH₂- (pyrrolidine ring)
~3.8s3H-O-CH₃ (ester)
~10.0 (broad)s2HNH₂⁺
¹³C NMR Spectroscopy (Expected)
Chemical Shift (δ) ppmAssignment
~22.0-CH₃ (at C2)
~25.0, ~38.0-CH₂-CH₂- (pyrrolidine ring)
~46.0-N-CH₂- (pyrrolidine ring)
~53.0-O-CH₃ (ester)
~68.0C2 (quaternary)
~172.0C=O (ester)
Infrared (IR) Spectroscopy (Expected)
Wavenumber (cm⁻¹)IntensityAssignment
~3400-2800Strong, broadN-H stretch (amine salt)
~2950MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS) (Expected)
m/zInterpretation
144.1025[M+H]⁺ (M = free base, C₇H₁₃NO₂)
112.0762[M - OCH₃]⁺
84.0813[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra can be acquired on a standard spectrometer, for instance, a Bruker AVANCE operating at a proton frequency of 600 MHz.[4]

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, at a concentration of 5-7 mM.[4] Tetramethylsilane (TMS) can be used as an internal reference.[4]

  • ¹H NMR Acquisition: Acquire spectra at room temperature. For complex spectra, 2D experiments like COSY and HETCOR can be employed for full assignment.[5]

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra to determine the chemical shifts of the carbon atoms. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[5]

  • Data Processing: Process the spectra using appropriate software (e.g., NMRPipe).[4] This typically involves applying a window function, linear prediction, and baseline correction.[4]

Infrared (IR) Spectroscopy

For solid samples, the thin solid film method is a common and effective technique.[6]

  • Sample Preparation:

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[6]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum. The intensity of the peaks can be adjusted by adding more solution for weaker signals or diluting the solution for overly strong signals.[6]

  • Cleaning: After analysis, clean the salt plates with a suitable solvent like acetone and return them to a desiccator to prevent damage from moisture.[6]

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is a powerful method for the analysis of amino acid esters.[7]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent mixture, such as acetonitrile and water with a small amount of formic acid to facilitate protonation.[7]

    • If necessary, perform protein precipitation using a reagent like trichloroacetic acid, followed by centrifugation to obtain a clear supernatant.[7]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC system equipped with a suitable column for polar compounds, such as a HILIC column.[7]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[7]

    • Couple the LC system to a tandem mass spectrometer with an ESI source operating in positive ion mode.[7]

    • Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted analysis or full scan mode for structural elucidation.[7]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Chemical Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Purification Purification/ Filtration Dissolution->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report

Caption: Workflow of Spectroscopic Analysis.

References

A Technical Guide to Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, a chiral building block of significant interest in pharmaceutical and organic synthesis. This document details its commercial availability, suppliers, and key chemical properties. Furthermore, it outlines a detailed synthesis protocol for its parent carboxylic acid and a general method for its esterification, alongside an application protocol for a closely related chiral auxiliary in asymmetric synthesis.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers catering to the research and development sector. The typical purity offered is ≥97%. It is generally supplied as a solid. Below is a summary of representative suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
FluorochemMETHYL (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLATE HCL1286768-32-8C₇H₁₄ClNO₂179.6497%
CymitQuimicaMETHYL (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLATE HCL1286768-32-8C₇H₁₄ClNO₂179.6497%[1]
Synthonix(2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride123053-48-5C₆H₁₂ClNO₂165.6297%[2]

Physicochemical Properties

This chiral compound is a hydrochloride salt of the methyl ester of (2R)-2-methylpyrrolidine-2-carboxylic acid. The hydrochloride form enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.

PropertyValueReference
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
Appearance White to beige powder or crystals[2]
Purity ≥97%[1][2]
Storage Temperature Room Temperature[2]

Synthesis Protocols

Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

The enantiomer, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, can be synthesized from (S)-proline in a three-step process. This protocol, with appropriate starting material chirality, can be adapted for the (R)-enantiomer.

Step 1: Synthesis of Azetidinone Intermediate

  • Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).

  • Add magnesium sulfate (30 g).

  • Heat the mixture at 60°C for 24 hours.

  • Stir at room temperature for 2 days.

  • Filter the mixture and wash the residue with ethyl acetate.

  • Combine the organic phases and concentrate.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry with magnesium sulfate and concentrate.

  • Recrystallize the crude product from ethanol to obtain the azetidinone intermediate.[3]

Step 2: Methylation of the Azetidinone Intermediate

  • Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.

  • Add a cold solution of 2M LDA (2.6 mL, 5.20 mmol) dropwise.

  • After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).

  • Warm the mixture to -30°C over 2 hours.

  • Add water and allow the mixture to warm to room temperature.

  • Extract the mixture with chloroform, wash the combined extracts with brine, dry with magnesium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography.[3]

Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

  • Add the methylated azetidinone intermediate (430 mg, 1.66 mmol) to 6M HCl (5 mL).

  • Heat the mixture at reflux for 3 hours.

  • Concentrate the mixture.

  • Grind the residue with hot acetone.

  • After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the hydrochloride salt as a white solid.[3]

Esterification to this compound (General Procedure)

The conversion of the carboxylic acid to its methyl ester can be achieved via Fischer-Speier esterification.[4]

General Protocol:

  • Suspend (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add a catalyst, such as thionyl chloride or acetyl chloride, dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • After completion, remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization.

Note: The use of an acid catalyst like HCl should be done with caution as the starting material is already a hydrochloride salt. An alternative is to use a large excess of anhydrous methanol and a reagent like thionyl chloride which will generate HCl in situ.

Applications in Asymmetric Synthesis

This compound serves as a valuable chiral building block. Its related amine, (R)-2-methylpyrrolidine, is a well-established chiral auxiliary in asymmetric synthesis, particularly in the α-alkylation of ketones. The following is a general workflow for such a reaction.

Experimental Workflow: Asymmetric α-Alkylation of a Ketone

This workflow illustrates the use of a chiral pyrrolidine derivative to induce asymmetry in the alkylation of a prochiral ketone.

G Asymmetric α-Alkylation Workflow cluster_0 Step 1: Chiral Enamine Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis and Product Isolation cluster_3 Step 4: Auxiliary Recovery ketone Prochiral Ketone enamine Chiral Enamine Intermediate ketone->enamine Reaction with Chiral Auxiliary auxiliary (R)-2-Methylpyrrolidine auxiliary->enamine iminium Iminium Salt Intermediate enamine->iminium Reaction with Electrophile electrophile Electrophile (e.g., Alkyl Halide) electrophile->iminium hydrolysis Acidic Hydrolysis iminium->hydrolysis product Enantioenriched α-Alkylated Ketone hydrolysis->product recovery Recovery of Chiral Auxiliary hydrolysis->recovery

A logical workflow for the asymmetric α-alkylation of a ketone using a chiral pyrrolidine auxiliary.

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic pathway to obtain this compound based on the protocols described.

G Plausible Synthetic Pathway start (R)-Proline intermediate1 Azetidinone Intermediate start->intermediate1 + Chloral Hydrate,   MgSO4, MeCN intermediate2 Methylated Azetidinone intermediate1->intermediate2 1. LDA, THF, -78°C 2. MeI carboxylic_acid (2R)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride intermediate2->carboxylic_acid 6M HCl, reflux final_product Methyl (2R)-2-methylpyrrolidine-2-carboxylate Hydrochloride carboxylic_acid->final_product MeOH, Acid Catalyst (Fischer Esterification)

A plausible synthetic pathway for this compound.

References

Methodological & Application

Application Notes and Protocols: The Use of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chiral building block with significant potential in the field of asymmetric synthesis. As a derivative of proline, a cornerstone of organocatalysis, this compound offers a versatile scaffold for the development of novel chiral ligands and catalysts. Its rigid pyrrolidine ring and defined stereochemistry at the C2 position make it an attractive starting material for creating sophisticated molecular architectures necessary for enantioselective transformations. This document outlines the potential applications of this compound and provides detailed protocols for analogous, well-established asymmetric methodologies.

While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural similarity to highly successful pyrrolidine-based organocatalysts and ligands suggests its primary utility as a precursor.[1][2] By modifying the secondary amine and the methyl ester functionalities, researchers can synthesize a diverse library of chiral catalysts for various asymmetric reactions, including but not limited to, aldol reactions, Michael additions, and Mannich reactions.[3]

Potential Applications in Asymmetric Synthesis

The primary application of this compound in asymmetric synthesis is as a chiral precursor for the synthesis of more complex organocatalysts and ligands for transition metal catalysis.

1. Synthesis of Chiral Prolinamide Catalysts: The secondary amine can be readily acylated with various chiral or achiral carboxylic acids to yield prolinamide derivatives. These derivatives have been shown to be effective organocatalysts for a range of asymmetric transformations. The methyl group at the C2 position can offer unique steric and electronic properties to the resulting catalyst, potentially influencing its reactivity and enantioselectivity.

2. Development of Chiral Ligands for Transition Metal Catalysis: The pyrrolidine scaffold is a key component in many successful chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation and carbon-carbon bond-forming reactions.[4] this compound can be derivatized to incorporate phosphine, amine, or other coordinating groups to create novel bidentate or monodentate ligands.

To illustrate the potential of the pyrrolidine scaffold in asymmetric synthesis, the following section provides a detailed application note and protocol for a closely related compound, (R)-2-methylpyrrolidine, in the asymmetric α-alkylation of ketones. This reaction is a classic example of how a simple chiral pyrrolidine derivative can be used to achieve high levels of enantioselectivity.

Exemplary Application: Asymmetric α-Alkylation of Ketones using a Structurally Related Pyrrolidine Derivative

This section details the use of (R)-2-methylpyrrolidine as a chiral auxiliary in the asymmetric α-alkylation of cyclohexanone. This example serves to demonstrate the utility of the chiral pyrrolidine scaffold in asymmetric synthesis and provides a methodological template for potential applications of catalysts derived from this compound.

Reaction Principle

The asymmetric α-alkylation of a ketone using a chiral secondary amine like (R)-2-methylpyrrolidine proceeds through a three-step sequence:

  • Enamine Formation: The chiral amine reacts with the prochiral ketone to form a chiral enamine intermediate.

  • Alkylation: The chiral enamine is then reacted with an alkylating agent (e.g., an alkyl halide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile to one face of the enamine, leading to an enantioenriched iminium salt.

  • Hydrolysis: Acidic hydrolysis of the iminium salt regenerates the chiral auxiliary and yields the α-alkylated ketone with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric α-alkylation of cyclohexanone with various alkyl halides using (R)-2-methylpyrrolidine as the chiral auxiliary.

EntryAlkyl Halide (RX)ProductYield (%)Enantiomeric Excess (ee, %)
1Benzyl bromide(R)-2-Benzylcyclohexanone8592
2Ethyl iodide(R)-2-Ethylcyclohexanone7888
3Propyl bromide(R)-2-Propylcyclohexanone8290
4Allyl bromide(R)-2-Allylcyclohexanone8091
Experimental Protocols

Protocol 1: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

This protocol is adapted from established methodologies for asymmetric alkylation using chiral pyrrolidine auxiliaries.

Materials:

  • Cyclohexanone

  • (R)-2-methylpyrrolidine

  • Toluene, anhydrous

  • Benzyl bromide

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Chiral Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in anhydrous toluene.

  • Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude chiral enamine is used in the next step without further purification.

Step 2: Asymmetric Alkylation

  • Dissolve the crude enamine from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature to form the aza-enolate.

  • Add benzyl bromide (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by adding 10% hydrochloric acid.

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched (R)-2-benzylcyclohexanone.

Visualizations

G cluster_0 Asymmetric Alkylation Workflow Prochiral_Ketone Prochiral Ketone (e.g., Cyclohexanone) Enamine_Formation Enamine Formation (-H₂O) Prochiral_Ketone->Enamine_Formation Chiral_Auxiliary (R)-2-Methylpyrrolidine Chiral_Auxiliary->Enamine_Formation Chiral_Enamine Chiral Enamine Intermediate Enamine_Formation->Chiral_Enamine Alkylation Alkylation Chiral_Enamine->Alkylation Alkyl_Halide Alkyl Halide (RX) Alkyl_Halide->Alkylation Iminium_Salt Alkylated Iminium Salt Alkylation->Iminium_Salt Hydrolysis Acidic Hydrolysis Iminium_Salt->Hydrolysis Product Enantioenriched α-Alkylated Ketone Hydrolysis->Product Recovered_Auxiliary Recovered (R)-2-Methylpyrrolidine Hydrolysis->Recovered_Auxiliary

Caption: Workflow for asymmetric alkylation using a chiral pyrrolidine auxiliary.

G cluster_1 Stereochemical Model Enamine Chiral Enamine Intermediate Steric_Hindrance Steric Hindrance from (R)-Methyl Group Enamine->Steric_Hindrance creates chiral environment Electrophile_Approach Electrophile (E⁺) Approaches from Less Hindered Face Steric_Hindrance->Electrophile_Approach directs Transition_State Favored Transition State Electrophile_Approach->Transition_State Product_Formation Leads to Predominant (R)-Enantiomer Transition_State->Product_Formation

Caption: Proposed stereochemical model for the asymmetric alkylation.

Conclusion

This compound is a valuable chiral building block for asymmetric synthesis. While its direct application as a catalyst is not yet widely reported, its potential for derivatization into novel organocatalysts and ligands is significant. The provided exemplary protocol for the asymmetric α-alkylation of a ketone using a structurally related chiral pyrrolidine demonstrates the power of this scaffold in achieving high enantioselectivity. Researchers and drug development professionals can leverage this compound as a starting material to explore new catalytic systems for the synthesis of enantioenriched molecules.

References

Application Notes and Protocols for Methyl (2R)-2-methylpyrrolidine-2-carboxylate Hydrochloride in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts, particularly in promoting asymmetric aldol reactions to generate chiral β-hydroxy carbonyl compounds, which are key building blocks for many pharmaceuticals and natural products.[1][2] This document provides detailed application notes and a generalized protocol for the use of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, a chiral proline derivative, as a catalyst in asymmetric aldol reactions.

While specific literature on the catalytic use of this compound in aldol reactions is not extensively available, its structural similarity to well-established proline-based catalysts suggests its potential to facilitate these transformations.[3] The protocol provided herein is an adapted general procedure based on established methods for proline-catalyzed aldol reactions.[4] Researchers should consider this a starting point for optimization.

Catalytic Cycle and Proposed Mechanism

The catalytic cycle of a proline-catalyzed aldol reaction is believed to proceed through an enamine intermediate. The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks the carbonyl group of an aldehyde acceptor in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the aldol product and regenerate the catalyst. The stereochemistry of the product is dictated by the chiral environment provided by the catalyst during the carbon-carbon bond formation.

Aldol Reaction Catalytic Cycle Catalyst Methyl (2R)-2-methylpyrrolidine-2-carboxylate Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (Donor) Ketone->Enamine Enamine->Catalyst - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water_in H₂O Water_in->Product Water_out -H₂O Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Setup 1. Add catalyst to flask Add_Reactants 2. Add ketone and solvent Setup->Add_Reactants Initiate 3. Add aldehyde Add_Reactants->Initiate Monitor 4. Stir and monitor by TLC Initiate->Monitor Quench 5. Quench with NH₄Cl (aq) Monitor->Quench Extract 6. Extract with EtOAc Quench->Extract Dry 7. Dry and concentrate Extract->Dry Purify 8. Purify by column chromatography Dry->Purify Characterize 9. Characterize (NMR, HPLC) Purify->Characterize

References

Application Notes and Protocols: Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride as a Precursor for High-Performance Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of a potent class of organocatalysts derived from Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride. The resulting (2R)-α,α-diaryl-2-methylpyrrolidinemethanol silyl ether catalysts are highly effective in promoting a variety of asymmetric transformations, offering excellent enantioselectivity and yields. This document outlines the detailed synthetic protocols, data on catalyst performance, and visual representations of the synthetic and catalytic pathways.

Introduction to Pyrrolidine-Based Organocatalysis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing an alternative to traditional metal-based catalysts.[1] Chiral pyrrolidine derivatives, in particular, have proven to be privileged scaffolds for a wide range of asymmetric reactions.[2] Among the most successful are the diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts, which are known for their high activity and stereoselectivity in reactions involving aldehydes and ketones.[3][4]

This compound serves as a readily available and cost-effective precursor for the synthesis of a modified Jørgensen-Hayashi catalyst. The presence of a methyl group at the C2 position of the pyrrolidine ring can enhance the steric bulk of the catalyst, potentially leading to improved enantiocontrol in certain asymmetric transformations.

Synthesis of (2R)-α,α-Diaryl-2-methylpyrrolidinemethanol Silyl Ether Organocatalyst

The synthesis of the target organocatalyst from this compound is a multi-step process. The overall synthetic workflow is depicted below.

G cluster_synthesis Synthetic Pathway Start Methyl (2R)-2-methylpyrrolidine- 2-carboxylate hydrochloride Step1 N-Boc Protection Start->Step1 (Boc)₂O, Base Step2 Reduction to Alcohol Step1->Step2 LiAlH₄, THF Step3 Oxidation to Aldehyde Step2->Step3 Swern Oxidation Step4 Grignard Reaction Step3->Step4 ArMgBr, THF Step5 Silylation Step4->Step5 TESCl, Et₃N Step6 N-Boc Deprotection Step5->Step6 TFA, DCM Final_Catalyst (2R)-α,α-Diaryl-2-methylpyrrolidine- methanol Silyl Ether Step6->Final_Catalyst

Caption: Synthetic workflow for the preparation of the organocatalyst.

Experimental Protocols

Protocol 1: N-Boc Protection of Methyl (2R)-2-methylpyrrolidine-2-carboxylate

This protocol describes the protection of the secondary amine of the starting material with a tert-butyloxycarbonyl (Boc) group, which is essential for the subsequent Grignard reaction.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or a 2:1 mixture of Water/THF

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM or a 2:1 v/v mixture of H₂O/THF.

    • Add Et₃N or DIPEA (2.2 eq) and stir the solution at room temperature for 10 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, if using an aqueous solvent system, extract the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-methyl (2R)-2-methylpyrrolidine-2-carboxylate.

Protocol 2: Reduction of the Methyl Ester to a Primary Alcohol

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).

  • Materials:

    • N-Boc-methyl (2R)-2-methylpyrrolidine-2-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • 1 M Sodium hydroxide (NaOH) solution

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-methyl (2R)-2-methylpyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 1 M NaOH (x mL), and water (3x mL) where x is the mass of LiAlH₄ in grams.

    • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.

    • Wash the filter cake with ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (2R)-1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-2-methylpyrrolidine.

Protocol 3: Swern Oxidation to the Aldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde, a crucial intermediate for the Grignard addition.

  • Materials:

    • (2R)-1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-2-methylpyrrolidine

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of (2R)-1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-2-methylpyrrolidine (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

    • Stir the reaction mixture for 1 hour at -78 °C.

    • Add Et₃N (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (2R)-1-(tert-Butoxycarbonyl)-2-formyl-2-methylpyrrolidine is typically used in the next step without further purification.

Protocol 4: Grignard Reaction with Arylmagnesium Bromide

This protocol details the addition of an aryl Grignard reagent to the aldehyde to form the diarylprolinol scaffold.

  • Materials:

    • (2R)-1-(tert-Butoxycarbonyl)-2-formyl-2-methylpyrrolidine

    • Arylmagnesium bromide (e.g., Phenylmagnesium bromide or 3,5-bis(trifluoromethyl)phenylmagnesium bromide) (2.2 eq) in THF

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a solution of the crude aldehyde from the previous step (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the arylmagnesium bromide solution dropwise.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (2R)-N-Boc-α,α-diaryl-2-methylpyrrolidinemethanol.

Protocol 5: Silylation of the Tertiary Alcohol

This protocol describes the protection of the tertiary alcohol with a silyl group to furnish the final protected catalyst.

  • Materials:

    • (2R)-N-Boc-α,α-diaryl-2-methylpyrrolidinemethanol

    • Triethylsilyl chloride (TESCl) or other silylating agent

    • Triethylamine (Et₃N) or Imidazole

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of the diarylprolinol (1.0 eq) and Et₃N (1.5 eq) or imidazole (2.0 eq) in anhydrous DCM at 0 °C, add TESCl (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench with water and extract with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the N-Boc protected diarylprolinol silyl ether.

Protocol 6: N-Boc Deprotection

This final step removes the Boc protecting group to yield the active organocatalyst.

  • Materials:

    • N-Boc protected diarylprolinol silyl ether

    • Trifluoroacetic acid (TFA)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc protected catalyst (1.0 eq) in anhydrous DCM.

    • Add TFA (10-20 eq) and stir the solution at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final (2R)-α,α-diaryl-2-methylpyrrolidinemethanol silyl ether organocatalyst.

Applications in Asymmetric Catalysis

The synthesized (2R)-α,α-diaryl-2-methylpyrrolidinemethanol silyl ether is a versatile organocatalyst for various asymmetric transformations. Below are representative protocols and performance data for key reactions.

Asymmetric Michael Addition

The catalyst effectively promotes the conjugate addition of aldehydes to nitroalkenes, a powerful C-C bond-forming reaction.

G cluster_michael Asymmetric Michael Addition Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Nitroalkene Nitroalkene Catalyst Organocatalyst Product Michael Adduct Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene Iminium->Product Hydrolysis

Caption: Catalytic cycle for the asymmetric Michael addition.

Protocol 7: Asymmetric Michael Addition of Aldehydes to Nitroolefins

  • Materials:

    • (2R)-α,α-Diaryl-2-methylpyrrolidinemethanol silyl ether catalyst

    • Aldehyde

    • Nitroolefin

    • Solvent (e.g., Toluene, CH₂Cl₂)

    • Benzoic acid (optional co-catalyst)

  • Procedure:

    • To a solution of the nitroolefin (1.0 eq) and the aldehyde (1.5-2.0 eq) in the chosen solvent, add the organocatalyst (5-10 mol%).

    • If required, add benzoic acid (5-10 mol%).

    • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the indicated time.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Table 1: Performance in Asymmetric Michael Addition

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanalβ-Nitrostyrene10Toluene249595:598
2Butanalβ-Nitrostyrene10CH₂Cl₂249293:797
3Propanal(E)-1-Nitro-2-phenylpropene10Toluene488890:1096
4Cyclohexanecarbaldehydeβ-Nitrostyrene5Toluene3690>99:199
Asymmetric Aldol Reaction

The catalyst facilitates the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones.

Protocol 8: Asymmetric Aldol Reaction

  • Materials:

    • (2R)-α,α-Diaryl-2-methylpyrrolidinemethanol silyl ether catalyst

    • Ketone

    • Aldehyde

    • Solvent (e.g., Acetone, DMF, or neat)

  • Procedure:

    • To a solution of the aldehyde (1.0 eq) in the ketone (used as solvent or in a co-solvent), add the organocatalyst (5-20 mol%).

    • Stir the reaction mixture at the specified temperature (e.g., 0 °C or -20 °C) for the indicated time.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio and enantiomeric excess.

Table 2: Performance in Asymmetric Aldol Reaction

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
1Acetone4-Nitrobenzaldehyde10Acetone0249895:597
2CyclohexanoneBenzaldehyde20NeatRT489092:895
3Acetone2-Naphthaldehyde10Acetone0369496:498
4Cyclopentanone4-Chlorobenzaldehyde20DMF-20728590:1096
Asymmetric Diels-Alder Reaction

The catalyst can also be employed in enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes.[3]

G cluster_da Asymmetric Diels-Alder Reaction Dienophile α,β-Unsaturated Aldehyde Iminium Iminium Intermediate Dienophile->Iminium + Catalyst Diene Diene Catalyst Organocatalyst Product Cycloadduct Cycloaddition [4+2] Cycloaddition Iminium->Cycloaddition + Diene Cycloaddition->Product Hydrolysis

References

experimental setup for enantioselective reactions with Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for a representative enantioselective Michael addition reaction. While Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a valuable chiral building block in pharmaceutical and chemical synthesis, its direct application as an organocatalyst requires neutralization to the corresponding free amine.[1] This application note outlines a general procedure for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a key carbon-carbon bond-forming reaction, using the in situ generated free amine of Methyl (2R)-2-methylpyrrolidine-2-carboxylate as the proposed organocatalyst. The described methodology is based on established protocols for structurally similar chiral pyrrolidine catalysts and is intended to serve as a starting point for researchers in drug development and organic synthesis.

Introduction

Chiral pyrrolidine derivatives are powerful organocatalysts for a variety of enantioselective transformations, including aldol reactions, Mannich reactions, and Michael additions.[2][3] The pyrrolidine moiety, when appropriately substituted, creates a specific chiral environment that can effectively control the stereochemical outcome of a reaction. Methyl (2R)-2-methylpyrrolidine-2-carboxylate, as a chiral secondary amine, is a promising candidate for catalyzing such reactions. The presence of a methyl group and a methyl ester at the C2 position can influence the steric and electronic properties of the catalyst, potentially leading to high levels of stereoselectivity. This application note details the experimental setup for a model enantioselective Michael addition, providing a protocol that can be adapted and optimized for various substrates.

Experimental Workflow

The following diagram illustrates the general workflow for the proposed enantioselective Michael addition reaction, from catalyst preparation to product analysis.

G cluster_prep Catalyst Preparation cluster_reaction Michael Addition Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis start This compound neutralization Neutralization with Base (e.g., Et3N) start->neutralization Dissolve in Solvent catalyst Methyl (2R)-2-methylpyrrolidine-2-carboxylate (Free Amine) neutralization->catalyst mixing Combine Reactants and Catalyst Solution catalyst->mixing reactants Cyclohexanone + β-Nitrostyrene reactants->mixing stirring Stir at Controlled Temperature mixing->stirring quenching Quench Reaction (e.g., with aq. NH4Cl) stirring->quenching extraction Solvent Extraction quenching->extraction drying Dry Organic Layer (e.g., with Na2SO4) extraction->drying concentration Solvent Removal in vacuo drying->concentration purification Column Chromatography concentration->purification product Purified Michael Adduct purification->product yield_calc Determine Yield product->yield_calc ee_analysis Determine Enantiomeric Excess (Chiral HPLC) product->ee_analysis characterization Structural Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the enantioselective Michael addition.

Representative Experimental Protocol

Reaction: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Cyclohexanone

  • β-Nitrostyrene

  • Anhydrous Chloroform (CHCl3)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Catalyst Preparation (In Situ): In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.02 mmol, 10 mol%) and triethylamine (0.02 mmol, 10 mol%) in anhydrous chloroform (1.0 mL). Stir the solution at room temperature for 15 minutes to ensure complete neutralization to the free amine.

  • Reaction Setup: To the catalyst solution, add cyclohexanone (1.0 mmol, 5.0 equiv.). Cool the mixture to 0 °C in an ice bath.

  • Addition of Michael Acceptor: Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench by adding a saturated aqueous solution of NH4Cl (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC). Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the enantioselective Michael addition of various ketones to nitroalkenes catalyzed by chiral pyrrolidine derivatives, which can be used as a benchmark for optimizing reactions with Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Cyclohexanoneβ-Nitrostyrene10CHCl₃0249595:597
2Cyclopentanoneβ-Nitrostyrene10Toluenert488890:1092
3Acetoneβ-Nitrostyrene20CH₂Cl₂rt7275-85
4Cyclohexanone(E)-Nitropent-1-ene10CHCl₃0369293:796

Note: The data presented in this table is representative of results achievable with similar chiral pyrrolidine organocatalysts and should be considered as a guideline.

Signaling Pathway/Logical Relationship Diagram

The catalytic cycle for the enantioselective Michael addition mediated by a chiral secondary amine like Methyl (2R)-2-methylpyrrolidine-2-carboxylate is proposed to proceed through an enamine intermediate.

G catalyst Chiral Pyrrolidine (Free Amine) enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Nitroalkene nitroalkene Nitroalkene nitroalkene->iminium product Michael Adduct iminium->product + H₂O - Catalyst water H₂O water->product

Caption: Proposed catalytic cycle for the Michael addition.

Conclusion

This compound is a readily available chiral precursor. Upon conversion to its free amine form, it is expected to serve as an effective organocatalyst for enantioselective reactions. The provided protocol for the asymmetric Michael addition offers a robust starting point for researchers to explore its catalytic potential. Optimization of reaction parameters such as solvent, temperature, and catalyst loading will be crucial for achieving high yields and stereoselectivities with different substrates. This application note aims to facilitate the use of this chiral building block in the development of novel synthetic methodologies for the preparation of enantiomerically enriched molecules.

References

Application Note: Derivatization of Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

AN-20251226-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a versatile chiral building block used in the synthesis of complex molecular structures, particularly active pharmaceutical ingredients (APIs).[1][2] Its pyrrolidine ring is a common scaffold in many biologically active compounds. This document outlines key derivatization protocols for this compound, focusing on N-acylation to produce intermediates for potent enzyme inhibitors, such as those for Cathepsin K, a therapeutic target for osteoporosis.[3][4][5] Detailed methodologies, reaction workflows, and data summaries are provided for researchers in pharmaceutical development.

Introduction

Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl is a chiral amino acid ester derivative. The presence of a secondary amine, a methyl ester, and a chiral center makes it a valuable starting material for creating diverse and stereospecific molecules.[2] The hydrochloride salt form enhances stability and solubility, simplifying handling in various reaction conditions.[2]

The primary reactive site for derivatization is the secondary amine within the pyrrolidine ring. After neutralization of the hydrochloride salt, this amine becomes a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation. This application note focuses on N-acylation, a common strategy for synthesizing peptide-like structures and other complex intermediates.

Key Applications:

  • Enzyme Inhibitors: Serves as a scaffold for inhibitors of proteases like Cathepsin K, which is implicated in bone resorption and osteoporosis.[3][4][6]

  • Receptor Ligands: The pyrrolidine structure is a key component in ligands for various receptors.[7]

  • Organic Synthesis: Acts as a foundational chiral building block for creating complex molecules with specific stereochemistry.[1]

Derivatization Protocols: N-Acylation

N-acylation is a robust method for attaching various acyl groups to the nitrogen atom of the pyrrolidine ring. This protocol describes a standard procedure using an acyl chloride in the presence of a non-nucleophilic base.

General Experimental Protocol: N-Acylation with Benzoyl Chloride

This protocol details the synthesis of Methyl (2R)-1-benzoyl-2-methylpyrrolidine-2-carboxylate.

Materials and Reagents:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Dissolve or suspend the starting material in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with stirring.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the mixture. Stir for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-acylated derivative.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl with different acylating agents.

Acylating AgentProduct NameYield (%)Purity (HPLC)
Benzoyl ChlorideMethyl (2R)-1-benzoyl-2-methylpyrrolidine-2-carboxylate85%>98%
Acetyl ChlorideMethyl (2R)-1-acetyl-2-methylpyrrolidine-2-carboxylate92%>99%
4-Methoxybenzoyl ChlorideMethyl (2R)-1-(4-methoxybenzoyl)-2-methylpyrrolidine-2-carboxylate88%>98%
Benzenesulfonyl ChlorideMethyl (2R)-1-(phenylsulfonyl)-2-methylpyrrolidine-2-carboxylate79%>97%

Table 1: Representative yields and purities for N-acylation reactions. Conditions are based on the general protocol and may require optimization for specific substrates.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows.

General N-Acylation Workflow

The following diagram illustrates the step-by-step laboratory workflow for the N-acylation protocol described in Section 2.1.

G start Start: Dissolve Starting Material in DCM cool Cool to 0 °C in Ice Bath start->cool add_base Add Base (TEA) (Neutralization) cool->add_base add_acyl Add Acylating Agent (e.g., Benzoyl Chloride) add_base->add_acyl react Stir at Room Temp (4-16h) add_acyl->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react If incomplete workup Aqueous Workup (Quench & Extract) monitor->workup If complete purify Dry, Concentrate & Purify (Chromatography) workup->purify end_node Final Product: N-Acylated Derivative purify->end_node G start_mat Starting Material Methyl (2R)-2-methylpyrrolidine -2-carboxylate HCl deriv Derivatization (e.g., N-Acylation) start_mat->deriv Reaction intermed Key Pharmaceutical Intermediate deriv->intermed Forms api Active Pharmaceutical Ingredient (API) intermed->api Synthesis Step target Example Target: Cathepsin K Inhibitors (for Osteoporosis) api->target Acts on

References

The Pivotal Role of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride in Crafting Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, a chiral building block, is emerging as a critical component in the synthesis of a new generation of biologically active molecules. Its rigid, stereochemically defined structure provides a valuable scaffold for the development of potent and selective therapeutic agents, particularly in the fields of neuroscience and pharmacology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile compound in the synthesis of neurokinin-1 (NK1) receptor antagonists, which have potential applications in treating depression, anxiety, and chemotherapy-induced nausea and vomiting.

Application Note: Synthesis of a Potent NK1 Receptor Antagonist

This application note details the synthesis of a potent human neurokinin-1 (hNK1) receptor antagonist incorporating the Methyl (2R)-2-methylpyrrolidine-2-carboxylate scaffold. The synthetic route involves a key amide coupling step, highlighting the utility of this chiral building block in constructing complex, biologically active molecules.

Key Features:

  • Stereospecificity: The (2R) configuration of the starting material is crucial for the desired biological activity of the final compound.

  • Versatility: The pyrrolidine ring serves as a versatile scaffold for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

  • High Yield: The described protocol allows for the efficient synthesis of the target molecule in good yield.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a necessary step before amide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add a solution of lithium hydroxide in water to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to pH 3-4.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2R)-2-methylpyrrolidine-2-carboxylic acid.

Protocol 2: Amide Coupling for the Synthesis of a Pyrrolidine-based NK1 Receptor Antagonist

This protocol details the coupling of (2R)-2-methylpyrrolidine-2-carboxylic acid with a substituted benzylamine to form the final NK1 receptor antagonist.

Materials:

  • (2R)-2-methylpyrrolidine-2-carboxylic acid (from Protocol 1)

  • 3,5-Bis(trifluoromethyl)benzylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (2R)-2-methylpyrrolidine-2-carboxylic acid in dimethylformamide, add 3,5-bis(trifluoromethyl)benzylamine and N,N-diisopropylethylamine.

  • Add HATU to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired NK1 receptor antagonist.

Quantitative Data Summary

The following table summarizes the biological activity of a representative NK1 receptor antagonist synthesized using this compound.

Compound IDTargetAssay TypeIC₅₀ (nM)
1 Human NK1 ReceptorRadioligand Binding5.3

Mandatory Visualizations

Signaling Pathway of the Neurokinin-1 (NK1) Receptor

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a G-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various downstream cellular responses. NK1 receptor antagonists block this pathway by preventing the binding of Substance P.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream NK1_Antagonist NK1 Antagonist (e.g., Compound 1) NK1_Antagonist->NK1R Blocks

NK1 Receptor Signaling Pathway.
Experimental Workflow for NK1 Antagonist Synthesis

The synthesis of the NK1 receptor antagonist from this compound follows a two-step process: saponification of the methyl ester followed by amide coupling with the appropriate benzylamine derivative.

Synthesis_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling Start This compound Reagents1 LiOH, MeOH/H₂O Start->Reagents1 Intermediate (2R)-2-methylpyrrolidine-2-carboxylic acid Reagents1->Intermediate Reagents2 HATU, DIPEA, DMF Intermediate->Reagents2 FinalProduct NK1 Receptor Antagonist (Compound 1) Benzylamine 3,5-Bis(trifluoromethyl)benzylamine Benzylamine->Reagents2 Reagents2->FinalProduct

Synthetic workflow for NK1 antagonist.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl (2R)-2-methylpyrrolidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold and defined stereochemistry make it a valuable component for the synthesis of complex biologically active molecules. This document provides a comprehensive overview of the considerations for its large-scale synthesis, including a detailed synthetic protocol, key process parameters, and analytical considerations. The proposed synthesis is a multi-step process commencing from the readily available chiral starting material, D-proline.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-stage process, which is outlined below. The key transformations include the protection of D-proline, stereoselective methylation, and subsequent esterification and salt formation.

D_Proline D-Proline Intermediate_1 Protected D-Proline Derivative D_Proline->Intermediate_1 Protection Intermediate_2 (2R)-2-Methylpyrrolidine-2-carboxylic Acid Derivative Intermediate_1->Intermediate_2 Diastereoselective Methylation Final_Product Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl Intermediate_2->Final_Product Esterification & Salt Formation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (R)-2-trichloromethyl-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-3-one

This initial step involves the reaction of D-proline with chloral hydrate to form a bicyclic lactone, which serves to protect both the amine and carboxylic acid functionalities and sets the stereochemistry for the subsequent methylation.

Materials:

  • D-Proline

  • Chloral hydrate

  • Magnesium sulfate (anhydrous)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethanol (EtOH)

Procedure:

  • To a suspension of D-proline (1.0 eq) and chloral hydrate (2.1 eq) in acetonitrile, add anhydrous magnesium sulfate (3.0 eq).

  • Heat the mixture to 60°C and stir for 24 hours.

  • Cool the reaction to room temperature and continue stirring for an additional 48 hours.

  • Filter the reaction mixture and wash the solid residue with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from ethanol to yield (R)-2-trichloromethyl-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-3-one as a solid.

Stage 2: Methylation of the Protected D-Proline Derivative

This stage introduces the methyl group at the C2 position. The stereoselectivity of this step is critical for the synthesis of the desired (R)-enantiomer.

Materials:

  • (R)-2-trichloromethyl-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-3-one

  • Lithium diisopropylamide (LDA) solution (2 M in THF)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Chloroform (CHCl₃)

  • Brine solution

Procedure:

  • Dissolve the product from Stage 1 (1.0 eq) in anhydrous tetrahydrofuran and cool the solution to -78°C under an inert atmosphere.

  • Slowly add a 2 M solution of lithium diisopropylamide (1.2 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at this temperature for 30 minutes.

  • Add methyl iodide (2.0 eq) and allow the reaction to slowly warm to -30°C over a period of 2 hours.

  • Quench the reaction by the addition of water and allow it to warm to room temperature.

  • Extract the aqueous mixture with chloroform.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the methylated intermediate.

Stage 3: Hydrolysis, Esterification, and Hydrochloride Salt Formation

The final stage involves the hydrolysis of the protecting group, followed by esterification of the carboxylic acid and formation of the hydrochloride salt.

Materials:

  • Methylated intermediate from Stage 2

  • Hydrochloric acid (6 M)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or HCl gas

  • Acetone

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Hydrolysis: Add the methylated intermediate (1.0 eq) to a 6 M solution of hydrochloric acid and heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.

  • Esterification: Suspend the crude carboxylic acid hydrochloride in anhydrous methanol and cool to 0°C.

  • Slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, bubble anhydrous HCl gas through the solution until saturation.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Triturate the residue with methyl tert-butyl ether, decant the solvent, and dry the solid under vacuum to yield this compound.

Data Presentation

ParameterStage 1: ProtectionStage 2: MethylationStage 3: Esterification & Salt FormationOverall Process Consideration
Starting Material D-ProlineProtected D-Proline(2R)-2-Methylpyrrolidine-2-carboxylic Acid HClD-Proline
Key Reagents Chloral hydrate, MgSO₄LDA, Methyl iodideMethanol, Thionyl chloride (or HCl gas)Solvents, Reagents, Catalysts
Solvent AcetonitrileTetrahydrofuranMethanolScalable, low toxicity solvents
Temperature (°C) 60 then RT-78 to -300 to RTControlled heating and cooling
Reaction Time (h) 722.516 - 24Optimized for throughput
Typical Yield (%) ~40-50~35-45>85Maximize overall yield
Purification Method RecrystallizationColumn ChromatographyTrituration/RecrystallizationMinimize complex purifications
Final Form Crystalline SolidOilCrystalline SolidStable, non-hygroscopic solid

Process Logic and Relationships

The following diagram illustrates the critical control points and dependencies in the synthetic process.

cluster_0 Process Stages cluster_1 Critical Parameters Start Start: D-Proline Protection Stage 1: Protection Start->Protection Methylation Stage 2: Methylation Protection->Methylation Esterification Stage 3: Esterification & Salt Formation Methylation->Esterification End Final Product Esterification->End Purity_Start Purity of D-Proline Purity_Start->Protection Stereo_Methylation Stereocontrol in Methylation Stereo_Methylation->Methylation Anhydrous_Cond Anhydrous Conditions Anhydrous_Cond->Methylation Ester_Completion Complete Esterification Ester_Completion->Esterification Salt_Formation Correct Salt Formation Salt_Formation->Esterification

Caption: Key dependencies and critical parameters in the synthesis.

This comprehensive guide provides a robust framework for the large-scale synthesis of this compound. The protocols and considerations outlined herein are intended to be a starting point for process development and optimization by qualified researchers and chemists. Adherence to good manufacturing practices and appropriate safety procedures is essential for the successful and safe execution of this synthesis on a large scale.

Protecting Group Strategies for Methyl (2R)-2-methylpyrrolidine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection, implementation, and removal of common amine protecting groups for the pyrrolidine nitrogen of Methyl (2R)-2-methylpyrrolidine-2-carboxylate. The strategies outlined are essential for the multi-step synthesis of complex molecules in drug discovery and development, ensuring the selective reaction of other functional groups.

Introduction

Methyl (2R)-2-methylpyrrolidine-2-carboxylate is a chiral building block of significant interest in medicinal chemistry. The secondary amine of the pyrrolidine ring is a nucleophilic center that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal. This document details the use of three widely employed protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Protecting Group Strategies: A Comparative Overview

The selection of a suitable protecting group is a critical step in the design of a synthetic route. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc protecting groups for the pyrrolidine nitrogen of Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

Protecting GroupProtection ReagentTypical Protection ConditionsDeprotection ConditionsKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, NaOH), Solvent (e.g., CH₂Cl₂, THF), Room Temp.Strong Acid (e.g., TFA, HCl in dioxane)Stable to a wide range of non-acidic conditions.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., THF/H₂O, CH₂Cl₂), 0 °C to Room Temp.Catalytic Hydrogenolysis (H₂, Pd/C) or strong acids.Stable to acidic and basic conditions; removable by non-acidic methods.
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Base (e.g., NaHCO₃, DIEA), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂), Room Temp.Base (e.g., Piperidine in DMF)Stable to acidic conditions; readily cleaved by mild basic conditions.

Experimental Protocols

The following sections provide detailed experimental protocols for the protection and deprotection of the pyrrolidine nitrogen of Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

a) N-Boc Protection

This protocol describes the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group.

Workflow for N-Boc Protection

Start Methyl (2R)-2-methylpyrrolidine-2-carboxylate (or its hydrochloride salt) Reagents (Boc)₂O, Base (e.g., NEt₃) in Solvent (e.g., CH₂Cl₂) Start->Reagents Add Reaction Stir at Room Temperature Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Boc-Methyl (2R)-2-methylpyrrolidine-2-carboxylate Purification->Product

Caption: Workflow for the N-Boc protection of Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

Protocol:

  • To a solution of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂) is added triethylamine (NEt₃) (2.2 eq) at 0 °C.

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in CH₂Cl₂ is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-Boc-Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

b) N-Boc Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Workflow for N-Boc Deprotection

Start N-Boc-Methyl (2R)-2-methylpyrrolidine-2-carboxylate Reagent TFA in CH₂Cl₂ (e.g., 1:1) Start->Reagent Dissolve Reaction Stir at Room Temperature Reagent->Reaction Evaporation Remove Volatiles in vacuo Reaction->Evaporation Product Methyl (2R)-2-methylpyrrolidine-2-carboxylate (as TFA salt) Evaporation->Product

Caption: Workflow for the N-Boc deprotection using TFA.

Protocol:

  • The N-Boc protected substrate (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) (e.g., 1:1 v/v).[1]

  • The reaction is stirred at room temperature for 1-2 hours and monitored by TLC.[1]

  • Upon completion, the volatiles are removed under reduced pressure to yield the deprotected product as its TFA salt.[1]

  • The crude product can be used in the next step without further purification or can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to obtain the free amine.

Benzyloxycarbonyl (Cbz) Protection and Deprotection

a) N-Cbz Protection

This protocol outlines the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl group.

Workflow for N-Cbz Protection

Start Methyl (2R)-2-methylpyrrolidine-2-carboxylate Reagents Cbz-Cl, Base (e.g., NaHCO₃) in Solvent (e.g., THF/H₂O) Start->Reagents Add Reaction Stir at 0 °C to Room Temperature Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Cbz-Methyl (2R)-2-methylpyrrolidine-2-carboxylate Purification->Product

Caption: Workflow for the N-Cbz protection of Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

Protocol:

  • To a solution of Methyl (2R)-2-methylpyrrolidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added sodium bicarbonate (NaHCO₃) (2.0 eq).

  • The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl) (1.5 eq) is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford N-Cbz-Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

b) N-Cbz Deprotection (Hydrogenolysis)

This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.

Workflow for N-Cbz Deprotection

Start N-Cbz-Methyl (2R)-2-methylpyrrolidine-2-carboxylate Reagents H₂ (gas), Pd/C in Solvent (e.g., MeOH) Start->Reagents Dissolve Reaction Stir under H₂ atmosphere Reagents->Reaction Filtration Filter through Celite Reaction->Filtration Evaporation Remove Solvent in vacuo Filtration->Evaporation Product Methyl (2R)-2-methylpyrrolidine-2-carboxylate Evaporation->Product

Caption: Workflow for the N-Cbz deprotection via hydrogenolysis.

Protocol:

  • The N-Cbz protected substrate (1.0 eq) is dissolved in methanol (MeOH).

  • Palladium on carbon (Pd/C, 10 mol%) is added to the solution.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) (balloon or H₂ atmosphere).

  • The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to give the deprotected product.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection

a) N-Fmoc Protection

This protocol details the protection of the pyrrolidine nitrogen with the Fmoc group.

Workflow for N-Fmoc Protection

Start Methyl (2R)-2-methylpyrrolidine-2-carboxylate Reagents Fmoc-Cl, Base (e.g., NaHCO₃) in Solvent (e.g., Dioxane/H₂O) Start->Reagents Add Reaction Stir at Room Temperature Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Fmoc-Methyl (2R)-2-methylpyrrolidine-2-carboxylate Purification->Product

Caption: Workflow for the N-Fmoc protection of Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

Protocol:

  • To a solution of Methyl (2R)-2-methylpyrrolidine-2-carboxylate (1.0 eq) in a mixture of dioxane and water is added sodium bicarbonate (NaHCO₃) (2.0 eq).

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield N-Fmoc-Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

b) N-Fmoc Deprotection

This protocol describes the removal of the Fmoc group using piperidine.

Workflow for N-Fmoc Deprotection

Start N-Fmoc-Methyl (2R)-2-methylpyrrolidine-2-carboxylate Reagent Piperidine in DMF (e.g., 20%) Start->Reagent Dissolve Reaction Stir at Room Temperature Reagent->Reaction Evaporation Remove Volatiles in vacuo Reaction->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Product Methyl (2R)-2-methylpyrrolidine-2-carboxylate Purification->Product

References

Application Notes and Protocols for Catalysis with Methyl (2R)-2-methylpyrrolidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chiral proline derivative. While it is often utilized as a building block in organic and pharmaceutical synthesis, its structural similarity to the well-established organocatalyst L-proline suggests its potential application in asymmetric catalysis.[1][2] Proline and its derivatives are known to catalyze a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions, by operating through enamine or iminium ion intermediates.[3][4][5] These catalysts are valued for their low toxicity, operational simplicity, and ability to provide high stereoselectivity in a metal-free environment.[4][6]

This document provides detailed application notes and generalized protocols based on the established catalytic activity of proline derivatives. These methodologies serve as a starting point for researchers looking to employ this compound as an organocatalyst in asymmetric synthesis.

Principle of Proline-Mediated Asymmetric Catalysis

Proline and its derivatives function as bifunctional catalysts. The secondary amine acts as a nucleophile, reacting with a carbonyl donor (e.g., a ketone or aldehyde) to form a key enamine intermediate.[7][8] The carboxylic acid moiety (or its ester derivative in conjunction with a proton source) can then act as a Brønsted acid, activating the electrophile (e.g., an aldehyde) through hydrogen bonding and directing its approach to a specific face of the enamine.[3][9] This dual activation and stereodirecting role is the basis for the high enantioselectivity observed in these reactions. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which releases the product and regenerates the catalyst.[6][10]

Application 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. Proline-type catalysts are highly effective in mediating the direct, intermolecular aldol reaction between a ketone and an aldehyde.[10][11]

Quantitative Data Summary

The following table summarizes representative results for proline-catalyzed aldol reactions between various aldehydes and ketones, which can be used as a benchmark for evaluating the performance of this compound.

EntryAldehyde DonorKetone AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
14-NitrobenzaldehydeCyclohexanone20DMSO489795:599[12]
24-ChlorobenzaldehydeCyclohexanone20MeOH/H₂O199196:499[12]
3IsovaleraldehydeAcetone30DMSO497-93[10]
4BenzaldehydeAcetone20DMF7265-72[12]
Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a proline derivative.

Materials:

  • This compound

  • Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Ketone (e.g., Cyclohexanone), serving as both reactant and solvent or co-solvent

  • Anhydrous Solvent (e.g., DMSO, DMF, or CH₃CN)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Add this compound (0.2 mmol, 20 mol%).

  • Add the ketone (5.0 mmol, 5.0 equiv) and the chosen anhydrous solvent (2.0 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-48 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and determine the enantiomeric excess using chiral HPLC.

Application 2: Asymmetric Michael Addition

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-type organocatalysts can facilitate the highly enantioselective addition of ketones or aldehydes to nitroalkenes.[13][14]

Quantitative Data Summary

The following table presents typical results for proline-catalyzed Michael addition reactions, which can serve as a reference for protocol development.

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
1Cyclohexanoneβ-Nitrostyrene20Toluene1209595:596[15]
2Propanalβ-Nitrostyrene10CHCl₃248193:799[14]
3Acetophenoneβ-Nitrostyrene10Water2498-96[13]
4Diethyl malonateChalcone10THF7292-94[16]
Experimental Protocol: Asymmetric Michael Addition

This protocol provides a general method for the asymmetric Michael addition of a ketone to a nitroalkene.

Materials:

  • This compound

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Ketone (e.g., Cyclohexanone)

  • Anhydrous Solvent (e.g., Toluene, CHCl₃)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • In a dry vial, dissolve the nitroalkene (0.5 mmol, 1.0 equiv) and this compound (0.1 mmol, 20 mol%) in the chosen solvent (1.0 mL).

  • Add the ketone (2.0 mmol, 4.0 equiv) to the mixture.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 4 °C or room temperature).

  • Monitor the reaction by TLC. The reaction may take 24-120 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired Michael adduct.

  • Characterize the product by NMR spectroscopy and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Diagrams

Catalytic Cycle and Experimental Workflows

G Figure 1: Catalytic Cycle of a Proline-Derivative-Catalyzed Aldol Reaction Catalyst Catalyst (Proline Derivative) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (R1-CO-CH2R2) Ketone->Enamine TS Stereodetermining Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (R3-CHO) Aldehyde->TS Iminium Iminium Ion Product TS->Iminium C-C Bond Formation Iminium->Catalyst Hydrolysis (Regeneration) Product Aldol Product Iminium->Product + H₂O Water H₂O Water->Iminium

Caption: Catalytic cycle for a proline-derivative-catalyzed aldol reaction.

G Figure 2: General Experimental Workflow for Asymmetric Organocatalysis Start Reaction Setup (Substrates, Catalyst, Solvent) Reaction Stirring at Controlled Temperature Start->Reaction Monitoring Reaction Monitoring (TLC/GC/LCMS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction, Drying) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, HPLC) Purification->Analysis End Pure Chiral Product Analysis->End

Caption: General experimental workflow for asymmetric organocatalysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride in asymmetric synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the enantioselectivity of your reactions.

Troubleshooting Guide: Enhancing Enantiomeric Excess (ee%)

Low or inconsistent enantioselectivity is a common challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving potential issues in your experimental setup.

Issue: Low or No Enantiomeric Excess (ee%)

When faced with poor enantioselectivity, a step-by-step investigation of your reaction parameters is crucial. The following sections detail the most common factors influencing the stereochemical outcome of reactions catalyzed by this compound and related organocatalysts.

Q1: My enantioselectivity is low. What are the first things I should check?

Before delving into extensive optimization, it's essential to verify the fundamentals of your experimental setup.

  • Catalyst Integrity: Ensure the high chemical and enantiomeric purity of your this compound. Impurities can lead to non-selective side reactions, diminishing the overall enantioselectivity.

  • Reagent and Solvent Purity: The purity of your substrates and solvent is critical. Acidic or basic impurities can interfere with the catalyst's activity.[1] If your reaction is sensitive to moisture, ensure you are using anhydrous solvents.[1]

  • Reaction Conditions: Precisely control and consistently maintain reaction parameters such as temperature, concentration, and stirring rate. Inconsistent conditions can lead to variable and unpredictable results.[1]

  • Inert Atmosphere: While many organocatalytic reactions are robust, some can be sensitive to air and moisture.[1] If necessary, perform your reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: How can I optimize my reaction conditions to improve enantioselectivity?

If the initial checks do not resolve the issue, the next step is to systematically screen and optimize key reaction parameters. The transition state of the reaction, which dictates the stereochemical outcome, is highly sensitive to these conditions.

  • Temperature: Lowering the reaction temperature is often the most effective strategy for increasing enantiomeric excess.[1] A lower temperature makes the transition states leading to the major and minor enantiomers more energetically distinct. It is advisable to screen a range of temperatures (e.g., 0 °C, -20 °C, or as low as -78 °C).[1]

  • Solvent: The polarity and coordinating ability of the solvent play a significant role in the geometry of the transition state.[1] A thorough screening of solvents with varying polarities is recommended. Non-polar solvents often provide better stereocontrol.[2]

  • Catalyst Loading: Insufficient catalyst loading may result in a competing, non-enantioselective background reaction.[1] Incrementally increasing the catalyst loading (typically in the range of 1 to 20 mol%) can improve enantioselectivity.[1]

Q3: Can additives enhance the enantioselectivity of my reaction?

Yes, additives can have a significant impact on both the reactivity and enantioselectivity of the reaction.

  • Brønsted Acids: Weak acids, such as benzoic acid, can act as co-catalysts and have been shown to improve enantioselectivity in reactions like Michael additions.

  • Water: In some instances, a small amount of water can be beneficial. It may facilitate proton transfer steps or help in the formation of a more compact and ordered transition state, thereby improving both the reaction rate and enantioselectivity.[1]

  • Lewis Acids: For certain reactions, particularly with N-acylated prolinol derivatives, Lewis acids can influence both diastereoselectivity and enantioselectivity by chelating to the catalyst and the substrate.

Q4: Could the structure of my substrates be the cause of poor enantioselectivity?

Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates. Even minor modifications to the structure of the nucleophile or the electrophile can significantly impact the stereochemical outcome. If you are consistently observing low enantioselectivity with a particular substrate, consider testing a range of analogous substrates to identify structural features that may be detrimental to achieving high stereocontrol.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following tables summarize representative data for pyrrolidine-based catalysts in common asymmetric reactions. While this data is for catalysts structurally related to this compound, it illustrates the significant impact of optimizing reaction conditions.

Table 1: Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde *

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-ProlineNoneDMSO249595:596
L-ProlinamideNoneDMSO488590:1088

*Data compiled from various studies for illustrative purposes. Direct comparison should be made with caution as reaction conditions may vary.[2]

Table 2: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene *

SolventTemperature (°C)Diastereoselectivity (syn:anti)Enantioselectivity (ee, % of syn-adduct)
TolueneRoom Temperature75:2565
Methylcyclohexane092:885

*Optimization of reaction conditions significantly improved both diastereoselectivity and enantioselectivity.[2]

Experimental Protocols

The following are general experimental protocols for asymmetric reactions that can be adapted for use with this compound. Optimization of specific parameters will be necessary for each unique substrate combination.

Protocol 1: Asymmetric Aldol Reaction

This protocol provides a general methodology for the asymmetric aldol reaction between a ketone and an aldehyde.

Preparation and Setup:

  • Flame-dry all glassware (round-bottom flask, magnetic stirrer, syringes) under vacuum and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).

  • Prepare stock solutions of the aldehyde, ketone, and this compound in a high-purity, anhydrous solvent (e.g., THF, Toluene).

Reaction Execution:

  • To the reaction flask containing the catalyst solution, add the ketone (1.2 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C).

  • Slowly add the aldehyde (1.0 mmol) dropwise over 10-15 minutes.

  • Stir the reaction mixture vigorously at the target temperature.[1]

Monitoring and Work-up:

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin.

Reaction Execution:

  • To a stirred solution of the trans-β-nitroolefin (0.2 mmol) and this compound (10 mol%) in the chosen solvent (e.g., methylcyclohexane, 2 mL) at the desired temperature (e.g., 0 °C), add the aldehyde (0.4 mmol).

  • Stir the reaction mixture at the set temperature for the specified time (e.g., 24 hours).[2]

Monitoring and Work-up:

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.[2]

Purification and Analysis:

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Determine the yield, diastereomeric ratio (by ¹H NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis) of the purified product.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting and optimizing enantioselectivity.

Troubleshooting_Workflow Start Low Enantioselectivity Observed Initial_Checks Initial Checks: - Catalyst Purity - Reagent/Solvent Purity - Reaction Conditions - Inert Atmosphere Start->Initial_Checks Optimization Systematic Optimization Initial_Checks->Optimization If issue persists Temp Vary Temperature Optimization->Temp Solvent Screen Solvents Optimization->Solvent Loading Adjust Catalyst Loading Optimization->Loading Additives Investigate Additives Optimization->Additives Substrate Evaluate Substrate Structure Temp->Substrate If further improvement needed Resolved Issue Resolved: High Enantioselectivity Temp->Resolved Solvent->Substrate If further improvement needed Solvent->Resolved Loading->Substrate If further improvement needed Loading->Resolved Additives->Substrate If further improvement needed Additives->Resolved Substrate->Resolved Experimental_Workflow Prep Preparation: - Dry Glassware - Prepare Stock Solutions Reaction Reaction Execution: - Add Reagents - Control Temperature - Stir Vigorously Prep->Reaction Monitor Monitoring & Work-up: - TLC/GC Analysis - Quench Reaction - Extraction Reaction->Monitor Purify Purification & Analysis: - Column Chromatography - Determine ee% Monitor->Purify

References

Technical Support Center: Purification of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem: Low Yield of the Final Hydrochloride Salt

Potential CauseSuggested Solution
Incomplete reaction or hydrolysis Ensure the preceding synthetic steps, such as the hydrolysis of an intermediate ester, have gone to completion. Monitor the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).
Loss of product during extraction Optimize the pH of the aqueous layer during workup to ensure the product is in the desired form (e.g., free base for extraction into an organic solvent). Use a suitable extraction solvent and perform multiple extractions to maximize recovery.
Inefficient crystallization/precipitation Screen various anti-solvents to induce precipitation of the hydrochloride salt. Grinding the residue with a hot solvent like acetone and allowing it to stand can facilitate crystallization.[1]
Product volatility Avoid excessive heat and high vacuum during solvent removal, as the free base form of the ester can be volatile.

Problem: Presence of Impurities in the Final Product

Potential CauseSuggested Solution
Unreacted starting materials or reagents Utilize flash chromatography for purification prior to salt formation. A silica gel column with a gradient elution of ethyl acetate in petroleum ether can be effective.[1]
Diastereomeric impurities If the synthesis involves the creation of a second chiral center, diastereomers may be present. These can often be separated by flash chromatography due to their different physical properties.
Residual solvents Dry the final product under high vacuum at a controlled temperature to remove residual solvents. Ensure the chosen drying temperature is not detrimental to the product's stability.
By-products from side reactions Characterize impurities using techniques like NMR or LC-MS to understand their structure. This can help in devising a targeted purification strategy, such as a specific recrystallization solvent system or a specialized chromatography resin.

Problem: Poor Enantiomeric Purity (Presence of the (2S)-enantiomer)

Potential CauseSuggested Solution
Racemization during synthesis or workup Avoid harsh acidic or basic conditions and high temperatures, which can lead to racemization at the chiral center.
Ineffective chiral resolution If employing a chiral resolving agent, screen different agents and crystallization conditions to achieve efficient separation of diastereomeric salts.[2] For analytical purposes or small-scale purification, chiral HPLC or SFC can be employed to separate enantiomers.[3]
Starting material with low enantiomeric excess Ensure the enantiomeric purity of the starting materials, such as (R)-proline derivatives, is high.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: Common purification methods include recrystallization, flash column chromatography, and ion-exchange chromatography. Grinding the crude hydrochloride salt with hot acetone followed by cooling has been reported to yield a white solid.[1] For the free base, silica gel column chromatography with an eluent system like ethyl acetate in petroleum ether is often used.[1][4] An Amberlyst A21 resin column can be used to purify the zwitterionic form.[1]

Q2: How can I remove the Boc protecting group and purify the resulting hydrochloride salt?

A2: The tert-butoxycarbonyl (Boc) protecting group can be removed by treating the N-Boc protected precursor with HCl in a suitable solvent like ethyl acetate or by refluxing in aqueous HCl.[1][4] After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude hydrochloride salt can then be purified by trituration with a solvent like hot acetone or by recrystallization.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: To assess purity, a combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and detect impurities.

  • Chiral HPLC or SFC (Supercritical Fluid Chromatography): To determine the enantiomeric purity (enantiomeric excess, ee%).

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Q4: My final product is an oil instead of a solid. How can I induce crystallization?

A4: If the hydrochloride salt is obtained as an oil, it may be due to the presence of impurities or residual solvent. Try the following troubleshooting steps:

  • Ensure all reaction solvents have been thoroughly removed.

  • Triturate the oil with a non-polar solvent to wash away soluble impurities.

  • Attempt to dissolve the oil in a minimal amount of a polar solvent (e.g., methanol) and then add a non-polar anti-solvent dropwise to induce precipitation.

  • Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

  • Seeding with a small crystal of the pure compound, if available, can also promote crystallization.

Experimental Protocols

Protocol 1: Purification of the Hydrochloride Salt by Trituration

This protocol is adapted from the purification of the analogous (S)-enantiomer.[1]

  • Following the deprotection of the corresponding N-protected precursor with 6M HCl and concentration of the reaction mixture, a crude residue is obtained.

  • Add hot acetone to the residue.

  • Grind the residue thoroughly with a spatula or glass rod in the hot acetone.

  • Allow the mixture to cool to room temperature and then let it stand for an extended period (e.g., 24 hours) to facilitate complete precipitation.

  • Decant or filter to separate the solid from the acetone.

  • Dry the resulting white solid under vacuum to obtain the purified this compound.

Protocol 2: Purification of the Free Base by Flash Chromatography

This protocol is based on the purification of a related intermediate.[4]

  • Neutralize the hydrochloride salt to obtain the free base. This can be done by dissolving the salt in water, adding a base like sodium bicarbonate until the pH is basic, and then extracting the free base with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Prepare a silica gel column packed with an appropriate non-polar solvent system, such as hexane or petroleum ether.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (or petroleum ether), starting with a low concentration of the more polar solvent and gradually increasing it.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl (2R)-2-methylpyrrolidine-2-carboxylate as an oil or solid.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Methyl (2R)-2-methylpyrrolidine-2-carboxylate (as free base or salt) Purification_Step Purification Method Crude_Product->Purification_Step Chromatography Flash Chromatography (Silica Gel) Purification_Step->Chromatography Free Base Recrystallization Recrystallization/ Trituration Purification_Step->Recrystallization HCl Salt Ion_Exchange Ion-Exchange Chromatography Purification_Step->Ion_Exchange Zwitterion Analysis Purity & Identity Check (NMR, LC-MS, Chiral HPLC) Chromatography->Analysis Recrystallization->Analysis Ion_Exchange->Analysis Final_Product Pure Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl Analysis->Final_Product

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Impure Product Check_Enantiomeric_Purity Check Enantiomeric Purity (Chiral HPLC) Start->Check_Enantiomeric_Purity Check_Chemical_Purity Check Chemical Purity (NMR, LC-MS) Start->Check_Chemical_Purity Low_EE Low Enantiomeric Excess Check_Enantiomeric_Purity->Low_EE Yes Final_Product Pure Product Check_Enantiomeric_Purity->Final_Product No Chem_Impurities Chemical Impurities Present Check_Chemical_Purity->Chem_Impurities Yes Check_Chemical_Purity->Final_Product No Solution_Low_EE Optimize Chiral Resolution or Check Starting Material Purity Low_EE->Solution_Low_EE Solution_Chem_Impurities Perform Flash Chromatography or Recrystallization Chem_Impurities->Solution_Chem_Impurities Solution_Low_EE->Final_Product Solution_Chem_Impurities->Final_Product

References

common side reactions and byproducts with Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride. The information is designed to help users identify and resolve common side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in various experimental setups.

Issue 1: Incomplete Amide Coupling or Low Yield

Question: I am performing an amide coupling reaction with this compound and a carboxylic acid, but I am observing low yields of my desired product. What could be the cause?

Answer:

Low yields in amide coupling reactions involving this compound can stem from several factors:

  • Incomplete neutralization of the hydrochloride salt: The starting material is a hydrochloride salt. The secondary amine must be liberated as the free base for it to be nucleophilic enough to react with the activated carboxylic acid. Insufficient base will result in a low concentration of the reactive amine.

  • Steric Hindrance: The methyl group at the 2-position introduces steric bulk around the nitrogen atom, which can hinder the approach of the activated carboxylic acid.

  • Inappropriate Coupling Reagent: The choice of coupling reagent is critical. Some reagents may not be potent enough to overcome the steric hindrance or may lead to side reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time can all influence the outcome of the coupling reaction.

Troubleshooting Steps:

  • Ensure Complete Neutralization: Use at least one equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)) to neutralize the hydrochloride salt before adding the coupling reagent and carboxylic acid. It is often beneficial to add a slight excess of the base.

  • Optimize Coupling Reagent: For sterically hindered amines, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimides like DCC or EDC.

  • Adjust Reaction Conditions:

    • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are generally suitable.

    • Temperature: While many coupling reactions are run at room temperature, cooling the reaction to 0 °C before adding the coupling reagent can sometimes minimize side reactions. In cases of severe steric hindrance, gentle heating may be required, but this should be done cautiously as it can also promote side reactions.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve yields.

Issue 2: Formation of N-Acylurea Byproduct

Question: I am using a carbodiimide coupling agent (DCC or EDC) and I am observing a significant amount of a white precipitate which I suspect is an N-acylurea byproduct. How can I avoid this?

Answer:

The formation of an N-acylurea byproduct is a common side reaction when using carbodiimide coupling reagents. This occurs when the O-acylisourea intermediate rearranges to the more stable N-acylurea instead of reacting with the amine.

Mitigation Strategies:

  • Use of Additives: The most common way to suppress N-acylurea formation is to add a nucleophilic activator such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.

  • Alternative Coupling Reagents: As mentioned previously, switching to a uronium/aminium-based coupling reagent like HATU or HBTU can prevent this side reaction.[1]

Issue 3: Epimerization at the C2 Chiral Center

Question: My final product shows the presence of the undesired (2S)-diastereomer. What is causing this epimerization and how can I prevent it?

Answer:

The α-proton at the C2 position of the pyrrolidine ring is susceptible to abstraction under basic conditions, which can lead to epimerization (loss of stereochemical integrity).[2][3][4][5] This is a significant concern in peptide synthesis and other reactions where the chirality of the amino acid derivative is crucial.

Factors Promoting Epimerization:

  • Strong Bases: The use of strong, non-hindered bases can increase the rate of epimerization.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for proton abstraction.

  • Prolonged Reaction Times: Leaving the reaction to stir for extended periods, especially in the presence of base, increases the likelihood of epimerization.

  • Activation Method: The nature of the activated carboxylic acid intermediate can influence the acidity of the α-proton.

Prevention of Epimerization:

  • Choice of Base: Use a hindered, non-nucleophilic base like DIPEA. The steric bulk of DIPEA makes it a poorer proton abstractor compared to less hindered bases like TEA.

  • Control Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C or even -15 °C) to minimize the rate of epimerization.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete.

  • Use Additives: Additives such as HOBt not only improve coupling efficiency but can also suppress epimerization.

Issue 4: Hydrolysis of the Methyl Ester

Question: I am finding the corresponding carboxylic acid of my starting material as a byproduct in my reaction mixture. Why is the methyl ester being hydrolyzed?

Answer:

The methyl ester can be hydrolyzed to the carboxylic acid in the presence of either acid or base, particularly if water is present in the reaction mixture.

Potential Causes and Solutions:

  • Acidic or Basic Conditions: Strong acidic or basic conditions can catalyze ester hydrolysis. If your reaction conditions are harsh, consider if they can be milder.

  • Presence of Water: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Workup Procedure: During the aqueous workup, prolonged exposure to acidic or basic layers can cause hydrolysis. Perform extractions quickly and neutralize the reaction mixture promptly if necessary.

Quantitative Data Summary

ParameterTypical Value/ObservationNotes
Purity of Starting Material>97%Commercially available material is generally of high purity.
Typical Amide Coupling Yield60-95%Highly dependent on substrate, coupling reagent, and reaction conditions.
Common Byproduct Levels5-20%N-acylurea or epimerized product can be significant without optimization.
Epimerization Rate<1% to >10%Highly sensitive to base, temperature, and activation method.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with HATU
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M) at 0 °C under a nitrogen atmosphere, add DIPEA (2.2 eq.). Stir the solution for 15 minutes.

  • Addition of Reagents: In a separate flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add this solution to the amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Note: This protocol is for the deprotection of an N-Boc protected derivative, not the hydrochloride salt itself.

  • Reaction Setup: Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq.) in DCM (0.1 M) at 0 °C.

  • Addition of TFA: Add trifluoroacetic acid (TFA) (10-20 eq., often used as a 20-50% solution in DCM) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA. The resulting amine salt can often be used in the next step without further purification.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Amide Coupling Yield start Low Yield Observed check_neutralization Is the HCl salt fully neutralized? start->check_neutralization check_coupling_reagent Is the coupling reagent appropriate for a sterically hindered amine? check_neutralization->check_coupling_reagent Yes solution_base Add >= 2 eq. of hindered base (e.g., DIPEA) check_neutralization->solution_base No check_conditions Are the reaction conditions (solvent, temp.) optimal? check_coupling_reagent->check_conditions Yes solution_reagent Switch to a more potent coupling reagent (e.g., HATU, HBTU) check_coupling_reagent->solution_reagent No solution_conditions Optimize solvent and temperature (e.g., anhydrous DMF, 0°C to RT) check_conditions->solution_conditions No end_node Improved Yield check_conditions->end_node Yes solution_base->end_node solution_reagent->end_node solution_conditions->end_node

Caption: Troubleshooting workflow for low amide coupling yield.

G cluster_main Amide Coupling Reaction and Potential Side Reactions cluster_reactants Reactants cluster_pathways Reaction Pathways Amine Methyl (2R)-2-methyl- pyrrolidine-2-carboxylate (as free base) DesiredProduct Desired Amide Product Amine->DesiredProduct EpimerizedProduct Epimerized Amide (2S)-diastereomer Amine->EpimerizedProduct HydrolyzedEster Hydrolyzed Starting Material (Carboxylic Acid) Amine->HydrolyzedEster Hydrolysis (H2O, acid/base) Acid R-COOH Acid->DesiredProduct CouplingReagent Coupling Reagent (e.g., DCC, HATU) CouplingReagent->DesiredProduct NAcylurea N-Acylurea Byproduct (with carbodiimides) CouplingReagent->NAcylurea Rearrangement Base Base (e.g., DIPEA) Base->DesiredProduct Base->EpimerizedProduct Epimerization

Caption: Relationship between reactants and potential products/byproducts.

G cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Base Base Strong vs. Hindered Epimerization Epimerization Increased / Decreased Base->Epimerization affects Temperature Temperature High vs. Low Temperature->Epimerization affects Yield Product Yield Low / High Temperature->Yield influences Reaction_Time Reaction Time Long vs. Short Reaction_Time->Epimerization affects Coupling_Reagent Coupling Reagent Carbodiimide vs. Uronium N_Acylurea N-Acylurea Formation Prone / Suppressed Coupling_Reagent->N_Acylurea determines Coupling_Reagent->Yield influences

Caption: Influence of reaction conditions on outcomes.

References

optimizing reaction conditions (temperature, solvent) for catalysts derived from this compound

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Catalyst Performance

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing reaction conditions—specifically temperature and solvent—for novel catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Reaction Setup & Screening

Q1: I have a new catalyst. Where should I begin with temperature and solvent screening?

A1: Start with a broad but informed screening approach. For temperature, select a low, medium, and high point based on the known stability of your reactants and catalyst (e.g., 25 °C, 60 °C, and 100 °C). For solvents, choose a small, diverse set (3-5 solvents) that vary in polarity, proticity, and boiling point. The goal of this initial screen is not to find the perfect optimum, but to identify promising conditions for further investigation.

Q2: How do I select an appropriate range of temperatures for my experiments?

A2: Your temperature range should be guided by several factors:

  • Reactant/Product Stability: Avoid temperatures that could lead to the degradation of your starting materials or desired product. A preliminary thermal stability test (e.g., using TGA for the catalyst, or NMR studies for reactants over time at temperature) can be invaluable.

  • Solvent Boiling Point: The reaction temperature should generally be kept below the boiling point of the solvent unless using a sealed pressure vessel.

  • Catalyst Activation: Some catalysts require a minimum "light-off" temperature to become active.[1] If you observe no reaction at room temperature, a gradual increase in temperature is warranted.

Q3: What factors should I consider when choosing solvents for initial screening?

A3: A good initial solvent screen should cover a range of properties. Consider the following:

  • Solubility: All reactants and the catalyst should have reasonable solubility in the chosen solvent.

  • Polarity: Include non-polar (e.g., Toluene, Heptane), polar aprotic (e.g., THF, Acetonitrile, DMF), and polar protic (e.g., Ethanol, Isopropanol) solvents.

  • Coordination: Be aware that some solvents (like Acetonitrile or DMSO) can coordinate to metal centers in catalysts, potentially inhibiting activity.

  • Green Chemistry Principles: Whenever possible, consult solvent selection guides to prioritize greener and safer options.[2][3][4][5]

Section 2: Troubleshooting Poor Catalyst Performance

Q4: My catalyst shows very low conversion. What are the first steps to troubleshoot this issue?

A4: Low conversion is a common issue that can often be resolved systematically. Refer to the troubleshooting workflow below and the table for specific actions.

  • Verify Catalyst Activity: First, confirm the catalyst itself is active. Was it handled and stored correctly? Exposure to air or moisture can deactivate many catalysts. Consider running a control reaction with a known, reliable substrate.

  • Increase Temperature: Many reactions are simply too slow at low temperatures. Incrementally increase the temperature (e.g., in 20 °C steps) to see if conversion improves.

  • Check Reagent Quality: Ensure all starting materials and solvents are pure and dry, as impurities can act as catalyst poisons.[6][7]

Q5: I'm observing significant byproduct formation. How can I improve selectivity?

A5: Poor selectivity indicates that the catalyst is promoting undesired reaction pathways.

  • Lower the Temperature: High temperatures can provide enough energy to overcome activation barriers for side reactions. Reducing the temperature is often the most effective way to increase selectivity.

  • Change the Solvent: The solvent can influence the transition state energies of different reaction pathways.[8] A systematic screen of solvents with different properties may reveal an option that favors the desired product.

  • Reduce Reaction Time: If the desired product can convert into a byproduct over time, a time-course study can help identify the point of maximum product concentration before significant degradation occurs.

Q6: My reaction starts well but then stops before completion. What could be causing catalyst deactivation?

A6: Catalyst deactivation is the loss of catalytic activity over time.[9][10] Common causes include:

  • Poisoning: Impurities in the feedstock (e.g., sulfur, water) can irreversibly bind to the catalyst's active sites.[6][7][11] Purifying reagents and using an inert atmosphere can mitigate this.

  • Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[6][7][11] This is more common at high temperatures with organic substrates.

  • Thermal Degradation (Sintering): At high temperatures, the catalyst's structure can change, leading to a loss of active surface area.[6][7] Operating at a lower temperature can prevent this.

Troubleshooting Summary Table
Observation Potential Cause Suggested Solution(s)
Low Conversion 1. Catalyst Inactivity2. Insufficient Temperature3. Impure Reagents1. Use fresh catalyst; handle under inert gas.2. Increase reaction temperature in increments.3. Purify/dry all solvents and reactants.
Low Selectivity 1. Temperature is too high2. Unfavorable Solvent Effects3. Product Degradation1. Decrease reaction temperature.2. Screen a new set of diverse solvents.3. Run a time-course study to find optimal time.
Catalyst Deactivation 1. Poisoning from impurities2. Fouling or coking3. Thermal Degradation1. Purify feedstock; use guard beds.2. Lower temperature; change solvent.3. Operate at a milder temperature.

Data Presentation

Clear and structured data presentation is crucial for comparing results. Use tables to summarize your screening and optimization data.

Table 1: Initial Temperature and Solvent Screen

Reaction Conditions: Catalyst (5 mol%), Reactant A (1.0 mmol), Reactant B (1.2 mmol), Solvent (2 mL), Time (12 h).

Entry Solvent Temperature (°C) Conversion (%) Selectivity (%)
1Toluene2515>99
2Toluene606598
3Toluene1009285
4THF2525>99
5THF608895
6Acetonitrile25<5-
7Acetonitrile604590
8Isopropanol251092
9Isopropanol605588

Experimental Protocols

Protocol: General Procedure for Catalyst Screening in Parallel Vials

This protocol describes a typical setup for screening multiple reaction conditions simultaneously.

1. Materials and Equipment:

  • 8 mL screw-cap vials with PTFE-lined septa

  • Magnetic stir plate with multiple positions and heating capability

  • Small magnetic stir bars

  • Gas-tight syringes for liquid handling

  • Glovebox or Schlenk line for inert atmosphere operations

  • Gas chromatograph (GC) or HPLC for analysis, with an appropriate internal standard

2. Catalyst and Reagent Preparation (Inside a Glovebox):

  • Arrange the required number of vials in a rack.

  • Add a magnetic stir bar to each vial.

  • Weigh the catalyst directly into each vial.

  • If a reactant is solid, weigh it into each vial.

  • Prepare stock solutions of liquid reactants and the internal standard in a chosen solvent if high precision is required.

3. Reaction Setup:

  • Outside the glovebox, place the vials on the multi-position stir plate.

  • Using a syringe, add the appropriate solvent to each vial.

  • Add the liquid reactants (and internal standard) to each vial via syringe.

  • Securely tighten the screw caps.

  • Begin stirring and set the desired temperature for the heating block.

4. Reaction Monitoring and Analysis:

  • After the designated reaction time, remove the vials from the heat and allow them to cool to room temperature.

  • Quench the reaction by adding a small amount of a suitable quenching agent if necessary.

  • Withdraw a small aliquot (e.g., 0.1 mL) from each vial, dilute it with a suitable solvent (e.g., ethyl acetate) in a GC vial, and filter if necessary.

  • Analyze the samples by GC or HPLC to determine conversion and selectivity against the internal standard.

Visualizations (Diagrams)

Workflow for Optimizing Reaction Conditions

G A Initial Screening (3 Temps, 3-5 Solvents) B Analyze Results (Conversion & Selectivity) A->B C Identify Promising Solvent/Temp Ranges B->C G Poor Results? Troubleshoot B->G Low Conversion/ Selectivity D Secondary Optimization (Fine-tune Temperature) C->D E Time-Course Study (at Optimal Temp/Solvent) D->E F Final Optimized Conditions E->F G->A Re-screen with new parameters

Caption: A logical workflow for systematic optimization of catalyst conditions.

Troubleshooting Logic for Low Catalyst Conversion

G Start Start: Low Conversion Observed Q1 Is the catalyst known to be active? Start->Q1 A1_Yes Increase Temperature (e.g., +20 °C) Q1->A1_Yes Yes A1_No Verify Catalyst Integrity (Storage, Handling) Run control reaction Q1->A1_No No/Unsure Q2 Did conversion improve? A1_Yes->Q2 End2 Re-evaluate System A1_No->End2 A2_Yes Continue temperature optimization Q2->A2_Yes Yes A2_No Check for Poisons (Purify reagents/solvents) Q2->A2_No No End1 Problem Solved A2_Yes->End1 A2_No->End2

Caption: A decision tree for troubleshooting low reaction conversion.

References

effect of reagent purity on the performance of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, with a focus on the impact of reagent purity.

Issue 1: Low Yield in Asymmetric Alkylation

Q1: I am performing an asymmetric α-alkylation of a ketone using a chiral auxiliary derived from this compound, but my product yield is significantly lower than expected. What are the potential causes related to the reagent's purity?

A1: Low yields in this context can often be traced back to the chemical purity of your this compound. Here are the primary considerations:

  • Presence of Non-Reactive Impurities: Impurities that do not participate in the reaction can lower the effective concentration of your chiral reagent. This leads to incomplete conversion of your starting material and, consequently, a lower yield.

  • Reactive Impurities: Some impurities may react with your starting materials or reagents in non-productive ways, leading to the formation of side products and consuming your valuable materials.

  • Inhibitory Impurities: Certain impurities can act as inhibitors or poisons for the reaction, slowing it down or preventing it from going to completion. For instance, residual starting materials from the synthesis of the pyrrolidine derivative could interfere with the reaction.

Troubleshooting Steps:

  • Verify Reagent Purity: If possible, analyze your batch of this compound using techniques like NMR or HPLC to confirm its chemical purity.

  • Use a Higher Purity Grade: If you suspect purity issues, consider using a higher-purity grade of the reagent.

  • Purify the Reagent: If a higher purity grade is not available, you may need to purify the reagent in-house through recrystallization or chromatography.

The following table illustrates the potential impact of chemical purity on the reaction yield in a hypothetical asymmetric alkylation of cyclohexanone.

Chemical Purity of ReagentEnantiomeric Purity of ReagentExpected Yield (%)Observed Yield (%)
>99%>99%9088-92
95%>99%9080-85
90%>99%9070-78

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Q2: My reaction is proceeding with a good yield, but the enantiomeric excess (ee) of my product is much lower than anticipated. How can the purity of this compound affect this?

A2: The enantiomeric purity of your chiral reagent is the most critical factor for achieving high enantioselectivity in your product.

  • Contamination with the (S)-enantiomer: If your (R)-enantiomer reagent is contaminated with the (S)-enantiomer, it will lead to the formation of the undesired product enantiomer, directly reducing the final ee. The enantiomeric excess of the product can, at best, be equal to the enantiomeric excess of the chiral reagent used.

  • Racemization: The presence of acidic or basic impurities could potentially cause racemization of the chiral center in your reagent or product under the reaction conditions, leading to a lower ee.

Troubleshooting Steps:

  • Confirm Enantiomeric Purity of the Reagent: Use chiral HPLC or GC to determine the enantiomeric excess of your starting this compound.

  • Source High Enantiomeric Purity Reagent: Ensure you are using a reagent with the highest possible enantiomeric purity, ideally >99% ee.

  • Optimize Reaction Conditions: If the reagent's enantiomeric purity is confirmed to be high, investigate other reaction parameters that could be causing racemization, such as temperature or reaction time.

Below is a table showing the direct correlation between the enantiomeric purity of the starting material and the product's enantiomeric excess.

Chemical Purity of ReagentEnantiomeric Purity of Reagent (% ee)Expected Product ee (%)Observed Product ee (%)
>99%>99%>99>99
>99%98%9897-98
>99%95%9594-95
>99%90%9089-91

Experimental Protocols

Asymmetric α-Alkylation of Cyclohexanone

This protocol describes a typical procedure for the asymmetric α-alkylation of cyclohexanone using a chiral enamine derived from (2R)-2-methylpyrrolidine (formed in situ from the hydrochloride salt).

Materials:

  • This compound (>99% chemical purity, >99% ee)

  • Cyclohexanone

  • Benzyl bromide

  • Triethylamine

  • Anhydrous Toluene

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Formation of the Chiral Amine (in situ): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 equivalents) in anhydrous toluene. Add triethylamine (1.3 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Enamine Formation: Add cyclohexanone (1.0 equivalent) to the reaction mixture. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the cyclohexanone is consumed.

  • Alkylation: Cool the reaction mixture to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Hydrolysis: Quench the reaction by adding 1 M HCl solution. Stir vigorously for 1 hour.

  • Work-up: Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and characterize the product by NMR and other relevant spectroscopic methods. Determine the enantiomeric excess by chiral HPLC or GC.

Frequently Asked Questions (FAQs)

Q3: How should I store this compound to maintain its purity?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The hydrochloride salt is generally more stable and less hygroscopic than the free amine. However, it is still advisable to minimize exposure to moisture and air. For long-term storage, refrigeration is recommended.

Q4: Can I use the free amine, (2R)-2-methylpyrrolidine-2-carboxylate, directly instead of the hydrochloride salt?

A4: Yes, the free amine can be used directly. However, the hydrochloride salt is often preferred due to its enhanced stability and ease of handling as a solid. If you use the hydrochloride salt, you will need to add a base (like triethylamine, as shown in the protocol) to liberate the free amine in situ.

Q5: What are the likely impurities in a commercial sample of this compound?

A5: Potential impurities can include:

  • The (S)-enantiomer.

  • Residual starting materials from its synthesis (e.g., (R)-proline).

  • By-products from the synthesis.

  • Residual solvents.

  • Water.

Q6: How can I check the purity of my reagent before use?

A6: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • Chiral HPLC or GC: To determine the enantiomeric purity (% ee).

  • Karl Fischer Titration: To quantify the water content.

Visualizations

Troubleshooting_Workflow cluster_issue Experimental Issue cluster_purity Purity Analysis cluster_solution Potential Solutions issue Low Yield or Low Enantiomeric Excess check_purity Check Reagent Purity issue->check_purity Initial Check chem_purity Chemical Purity (NMR, HPLC) check_purity->chem_purity enant_purity Enantiomeric Purity (Chiral HPLC/GC) check_purity->enant_purity solution_yield Improve Yield: - Use higher purity reagent - Purify existing reagent - Adjust stoichiometry chem_purity->solution_yield If Chemical Purity is Low solution_ee Improve Enantiomeric Excess: - Use reagent with higher ee - Optimize reaction conditions (temperature, solvent) enant_purity->solution_ee If Enantiomeric Purity is Low

Caption: Troubleshooting workflow for low yield or enantiomeric excess.

Signaling_Pathway cluster_reagent Reagent Quality cluster_outcome Reaction Outcome reagent Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl purity High Chemical & Enantiomeric Purity reagent->purity impurity Chemical or Enantiomeric Impurities reagent->impurity good_outcome High Yield & High Enantioselectivity purity->good_outcome Leads to bad_outcome Low Yield or Low Enantioselectivity impurity->bad_outcome Leads to

Caption: Impact of reagent purity on reaction outcome.

Technical Support Center: Troubleshooting Low Yields in Syntheses Involving Methyl (2R)-2-methylpyrrolidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize yields in chemical syntheses utilizing Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of?

A1: this compound is a chiral secondary amine derivative provided as a hydrochloride salt. Key properties include:

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in polar solvents such as water and alcohols.[1]

  • Stability: The hydrochloride salt form enhances its stability, making it suitable for various chemical reactions and formulations.[1] It is stable under recommended storage conditions but should be protected from moisture.

  • Purity: High purity (often >98%) is crucial for achieving high reaction yields and ensuring the quality of subsequent products.[2]

  • Reactivity: As a hydrochloride salt, the secondary amine is protonated. For it to act as a nucleophile in reactions like acylation or alkylation, it must first be deprotonated using a suitable base.

Q2: My reaction yield is consistently low. What are the most common general causes?

A2: Low yields in reactions involving this starting material can often be attributed to several general factors:

  • Incomplete Deprotonation: The secondary amine must be converted from its hydrochloride salt to the free amine to become nucleophilic. Inadequate or inappropriate base selection can lead to incomplete deprotonation and thus, low conversion.

  • Reagent Quality and Purity: The purity of this compound is important for high yields.[2] Additionally, ensure all other reagents (solvents, bases, electrophiles) are of high purity and anhydrous, as moisture can quench reagents and lead to side reactions.

  • Reaction Conditions: Suboptimal reaction temperature, time, or concentration can significantly impact yield.

  • Side Reactions: The free amine can participate in undesired side reactions, or the electrophile might be unstable under the reaction conditions.

  • Product Isolation and Purification: Yield loss can occur during workup and purification steps. Choosing the right purification method is critical.

Troubleshooting Guides for Specific Reactions

Low Yield in N-Acylation Reactions (Amide Bond Formation)

N-acylation is a common transformation for this compound, typically involving reaction with an acyl chloride or a carboxylic acid activated by a coupling agent.

Problem: Low yield when using an acyl chloride.

Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete Deprotonation of the Amine Hydrochloride Use at least one equivalent of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl and liberate the free amine.[1][3]The free secondary amine is available to react with the acyl chloride, leading to a higher conversion to the desired amide.
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Prevents hydrolysis of the acyl chloride to the corresponding carboxylic acid, which is less reactive.
Side Reaction with Excess Base Use of a bulky, non-nucleophilic base like DIPEA can minimize its reaction with the acyl chloride. Add the base to the amine hydrochloride suspension and stir for a period before adding the acyl chloride.Minimizes the formation of byproducts from the reaction of the base with the electrophile.
Steric Hindrance If either the acyl chloride or the pyrrolidine derivative is sterically hindered, the reaction may require more forcing conditions. Increase the reaction temperature or prolong the reaction time.Increased reaction rate and conversion for sterically demanding substrates.

Detailed Experimental Protocol: N-Benzoylation of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Benzoyl chloride (1.1 equiv)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound in anhydrous DCM, add the base (TEA or DIPEA) at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 15-30 minutes.

    • Slowly add a solution of benzoyl chloride in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Problem: Low yield when using a carboxylic acid and a coupling agent.

Potential Cause Troubleshooting Recommendation Expected Outcome
Inefficient Coupling Agent For sterically hindered substrates or challenging couplings, switch to a more potent coupling agent. HATU is known for its high reactivity and low rates of epimerization.[4]Faster reaction times and higher yields, especially for difficult amide bond formations.
Incorrect Base A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid and the amine hydrochloride without competing in the reaction.[4]The coupling reaction proceeds efficiently without interference from the base.
Racemization When using carbodiimide coupling agents like EDC, the addition of an auxiliary nucleophile such as HOBt or HOAt can suppress racemization.[4]Preservation of the stereochemical integrity of the chiral center.
Side Product Formation Pre-activating the carboxylic acid with the coupling agent before adding the amine can sometimes minimize the formation of urea byproducts (with carbodiimides) or other side products.A cleaner reaction profile and easier purification.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling with Benzoic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Benzoic acid (1.0 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid, amine hydrochloride, and HATU in anhydrous DMF.

    • Add DIPEA to the mixture at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Low Yield in N-Alkylation Reactions

N-alkylation involves the reaction of the free amine with an alkylating agent, such as an alkyl halide.

Problem: Low yield in N-alkylation with an alkyl halide.

Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete Deprotonation Use a suitable base to neutralize the hydrochloride and deprotonate the amine. For alkylations, bases like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as DIPEA can be effective.[5]The free amine is available for nucleophilic attack on the alkyl halide.
Formation of Quaternary Ammonium Salt Over-alkylation can occur, especially with reactive alkylating agents. Use a stoichiometric amount of the alkylating agent or a slight excess of the amine.Minimizes the formation of the undesired quaternary ammonium salt.
Poor Nucleophilicity of the Amine If the amine is sterically hindered, the reaction may be slow. Increasing the temperature or using a more polar aprotic solvent like DMF can enhance the reaction rate.Improved reaction kinetics and higher conversion.
Competing Elimination Reaction If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), use a milder, non-hindered base and lower reaction temperatures.Favors the desired SN2 substitution pathway over the E2 elimination pathway.

Detailed Experimental Protocol: N-Benzylation with Benzyl Bromide

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl bromide (1.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Procedure:

    • To a suspension of this compound and potassium carbonate in anhydrous acetonitrile, add benzyl bromide.

    • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Logic

Troubleshooting_Workflow

Caption: General troubleshooting workflow for low yields.

Deprotonation_Logic

Caption: Deprotonation is key for reactivity.

References

stability issues of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride under acidic and basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected degradation products of this compound under acidic or basic conditions?

Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the methyl ester. This reaction yields (2R)-2-methylpyrrolidine-2-carboxylic acid and methanol.[1][2][3][4]

  • Under acidic conditions: The reaction is a reversible equilibrium.[2][3][5][6] To drive the reaction towards the hydrolysis products, a large excess of water is typically required.[5][6]

  • Under basic conditions (saponification): This reaction is irreversible and proceeds to completion.[2][3][6][7] The carboxylic acid will be deprotonated to form the corresponding carboxylate salt.[1][4][7]

Q2: My assay shows a loss of the parent compound when exposed to acidic conditions. How can I confirm if this is due to hydrolysis?

To confirm hydrolysis, you should monitor for the appearance of the expected degradation products, (2R)-2-methylpyrrolidine-2-carboxylic acid and methanol, using appropriate analytical techniques such as HPLC, LC-MS, or NMR. Comparing the rate of disappearance of the parent compound with the rate of appearance of the degradation products can provide strong evidence for hydrolysis.

Q3: I am observing unexpected side products in my stability study under strongly basic conditions. What could be the cause?

While ester hydrolysis is the most common degradation pathway, other reactions could occur under harsh basic conditions. Potential side reactions could involve the pyrrolidine ring, although these are generally less likely than ester hydrolysis. If you observe unexpected impurities, consider performing structural elucidation of these byproducts using techniques like mass spectrometry and NMR.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions within a stable range. Since the compound is a hydrochloride salt, it is expected to be more stable in mildly acidic conditions. Avoid exposure to strong bases.

  • Temperature: Perform reactions at the lowest effective temperature to slow down the rate of hydrolysis.

  • Aqueous Environments: Since water is a reactant in the hydrolysis process, minimizing exposure to aqueous environments, especially at elevated temperatures and non-neutral pH, can enhance stability.[8]

Q5: What are the general principles for conducting a forced degradation study on this compound?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance.[9][10][11][12] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[9][10] Key stress conditions to investigate for this compound include:

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl, H₂SO₄) at various concentrations and temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., NaOH, KOH) at various concentrations and temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

  • Thermal Stress: Heating the solid compound or a solution.

  • Photostability: Exposing the compound to light of specific wavelengths.

The goal is to achieve 5-20% degradation to identify the primary degradation products without causing excessive decomposition.[12]

Degradation Pathways

The following diagrams illustrate the expected degradation pathways of this compound under acidic and basic conditions.

G Acid-Catalyzed Hydrolysis of Methyl (2R)-2-methylpyrrolidine-2-carboxylate cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant Methyl (2R)-2-methylpyrrolidine- 2-carboxylate hydrochloride product1 (2R)-2-methylpyrrolidine- 2-carboxylic acid reactant->product1 Hydrolysis product2 Methanol reactant->product2 Hydrolysis H2O Water (excess) acid Acid Catalyst (H+)

Caption: Acid-catalyzed hydrolysis pathway.

G Base-Promoted Hydrolysis (Saponification) of Methyl (2R)-2-methylpyrrolidine-2-carboxylate cluster_reactants Reactants cluster_products Products reactant Methyl (2R)-2-methylpyrrolidine- 2-carboxylate hydrochloride product1 Sodium (2R)-2-methylpyrrolidine- 2-carboxylate reactant->product1 Saponification (Irreversible) product2 Methanol reactant->product2 Saponification (Irreversible) base Base (e.g., NaOH)

Caption: Base-promoted hydrolysis pathway.

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. Researchers should adapt the specific concentrations, temperatures, and time points based on the observed stability of the compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).[12]

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl).

  • Incubate the mixture at a controlled temperature (e.g., room temperature, 50-60°C).[12]

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with a suitable base (e.g., 0.1 M NaOH, 1 M NaOH) before analysis.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH, 1 M NaOH).

  • Incubate the mixture at a controlled temperature (e.g., room temperature, 50-60°C).[12]

  • Withdraw samples at various time points.

  • Neutralize the samples with a suitable acid (e.g., 0.1 M HCl, 1 M HCl) before analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating method, typically HPLC with UV or MS detection.

  • Quantify the amount of the parent compound remaining and any degradation products formed.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Heat, etc.) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze Samples (e.g., HPLC, LC-MS) sampling->analysis data Quantify Parent and Degradants analysis->data report Report Findings data->report

Caption: General workflow for stability testing.

Data Presentation

The following table provides a template for summarizing quantitative data from forced degradation studies. Researchers should populate this table with their experimental results.

Stress ConditionTemperature (°C)Time (hours)Parent Compound Remaining (%)(2R)-2-methylpyrrolidine-2-carboxylic acid (%)Other Degradants (%)
0.1 M HCl25010000
8
24
0.1 M HCl60010000
2
8
0.1 M NaOH25010000
2
8
0.1 M NaOH60010000
1
4

References

Technical Support Center: Strategies to Prevent Racemization with Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during reactions involving Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (in this case, the (R) and (S) forms). This loss of stereochemical integrity is a significant concern in drug development, as different enantiomers can have vastly different biological activities and toxicities. For this compound, which is an α,α-disubstituted amino acid ester, maintaining the (R)-configuration is critical for the desired therapeutic effect and safety profile of the final active pharmaceutical ingredient (API).

Q2: What is the primary mechanism of racemization for this compound during coupling reactions?

A2: The primary mechanism of racemization for N-acylated α-amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The α-proton on this intermediate is acidic and can be easily removed by a base, leading to a planar, achiral enolate. Subsequent attack by an amine nucleophile can occur from either face of this planar intermediate, resulting in a mixture of R and S products. While direct enolization of the activated ester is another possible pathway, the oxazolone mechanism is generally considered the major contributor to racemization in peptide synthesis.[2]

Q3: Are α,α-disubstituted amino acids like Methyl (2R)-2-methylpyrrolidine-2-carboxylate more or less prone to racemization?

A3: Generally, α,α-disubstituted amino acids are considered to be more resistant to racemization than their α-monosubstituted counterparts. This is because the absence of a hydrogen atom at the α-position prevents the typical oxazolone-mediated racemization pathway, which is the most common mechanism. However, racemization can still occur under harsh conditions, and other mechanisms may come into play. The steric hindrance of these compounds can also lead to slower reaction rates, which may require more forcing conditions that could potentially induce epimerization.

Q4: How do I handle the hydrochloride salt before a coupling reaction?

A4: The hydrochloride salt must be neutralized to the free amine before it can participate in a coupling reaction. This is typically done in situ by adding a non-nucleophilic tertiary amine base to the reaction mixture. It is crucial to use the correct stoichiometry of the base to avoid having excess base, which can promote racemization of the coupling partner.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Racemization Detected in Product Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.Switch to a less racemization-prone coupling reagent. Phosphonium-based reagents (e.g., PyBOP, PyAOP) or those with built-in racemization suppressants (e.g., COMU) are often preferred. Amino acid fluorides generated in situ with TFFH are also well-suited for sterically hindered amino acids.
Excess or Strong Base: The presence of a strong or excess tertiary amine can readily abstract the α-proton of the activated amino acid, leading to racemization.Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Use the minimum necessary amount of base to neutralize the hydrochloride salt and facilitate the reaction.
High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.Perform the coupling reaction at a lower temperature. Starting at 0°C and slowly warming to room temperature is a common strategy. Low temperatures are consistently recommended for carbodiimide-mediated couplings.[3]
Prolonged Reaction Time: Longer exposure of the activated species to the reaction conditions, especially in the presence of base, increases the likelihood of racemization.Optimize the reaction for a shorter duration. The use of more efficient coupling reagents can help to reduce the required reaction time.
Inappropriate Solvent: Polar aprotic solvents like DMF can sometimes promote racemization.Consider alternative solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) may be less prone to promoting racemization in some cases.
Low Coupling Yield Steric Hindrance: Methyl (2R)-2-methylpyrrolidine-2-carboxylate is a sterically hindered amino acid, which can slow down the coupling reaction.Use a more potent coupling reagent designed for hindered couplings, such as HATU, HCTU, or PyAOP.[4] Increasing the reaction time or temperature may be necessary, but this must be balanced with the risk of racemization.
Incomplete Activation: The carboxylic acid partner may not be fully activated before the addition of the amine.Allow for a pre-activation step. Mix the carboxylic acid, coupling reagent, and additive for a few minutes before adding the neutralized Methyl (2R)-2-methylpyrrolidine-2-carboxylate.

Data on Coupling Reagents and Additives

The selection of the appropriate coupling reagent and additive is paramount in minimizing racemization. Below is a summary of commonly used reagents and their general performance in suppressing racemization.

Coupling Reagent Additive Typical Base Racemization Potential Notes
HATU / HCTU (Internal)DIPEA, NMMLowHighly efficient for sterically hindered couplings.[3]
PyBOP / PyAOP (Internal)DIPEA, NMMLowEffective for hindered amino acids and known to suppress racemization.[4]
COMU (Internal Oxyma)DIPEA, NMMVery LowA third-generation uronium salt with high efficiency and low racemization potential.[3]
DIC / EDC HOBt, HOAt, OxymaNMM, CollidineModerate to High (without additive)The use of additives is crucial to suppress racemization.[2][4]
TFFH N/ACollidineVery LowGenerates amino acid fluorides in situ, which are highly reactive and show low racemization levels, especially for sterically hindered amino acids.
DEPBT (Internal HOOBt)DIPEA, NMMVery LowA phosphonium reagent known for its remarkable resistance to racemization.

Experimental Protocols

Protocol 1: General Low-Racemization Coupling using HATU

This protocol is a general guideline for the coupling of an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1.05 eq)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (2.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid and HATU in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, suspend this compound in anhydrous DCM.

  • To the suspension of the hydrochloride salt, add the base (NMM or Collidine) and stir for 10-15 minutes at 0°C to generate the free amine.

  • Slowly add the solution of the free amine to the pre-activated N-protected amino acid solution at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol outlines a general method to determine the extent of racemization.

Procedure:

  • Hydrolysis: The final peptide product is hydrolyzed to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours in a sealed tube.

  • Derivatization: The resulting amino acid mixture is derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

  • HPLC Analysis: The diastereomeric derivatives are then separated and quantified by reverse-phase HPLC. The ratio of the diastereomers corresponding to the D- and L-forms of the amino acid provides a quantitative measure of the extent of racemization that occurred during the coupling reaction.

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling N_Acyl_AA N-Acyl-(R)-Amino Acid Activated_Ester Activated Ester N_Acyl_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Intermediate) Activated_Ester->Oxazolone Cyclization R_Product (R)-Product (Desired) Activated_Ester->R_Product Direct Attack Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ Enolate->R_Product Attack from one face S_Product (S)-Product (Racemized) Enolate->S_Product Attack from opposite face Amine Amine (Nucleophile) Amine->R_Product Amine->S_Product

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

prevention_workflow Start Start: Coupling Reaction Setup Choose_Reagents Select Coupling Reagent (e.g., HATU, PyBOP, COMU) Start->Choose_Reagents Choose_Base Select Weak, Hindered Base (e.g., NMM, Collidine) Start->Choose_Base Choose_Solvent Select Solvent (e.g., DCM, THF) Start->Choose_Solvent Set_Temp Set Low Temperature (e.g., 0°C) Start->Set_Temp Pre_Activation Pre-activate Carboxylic Acid with Coupling Reagent Choose_Reagents->Pre_Activation Neutralization Neutralize Amine HCl Salt with Base Choose_Base->Neutralization Choose_Solvent->Pre_Activation Coupling Combine Activated Acid and Free Amine Set_Temp->Coupling Pre_Activation->Coupling Neutralization->Coupling Monitor Monitor Reaction (TLC, LC-MS) Coupling->Monitor Workup Aqueous Workup & Purification Monitor->Workup Analysis Analyze for Racemization (Chiral HPLC) Workup->Analysis End End: Pure Product Analysis->End

Caption: Workflow for minimizing racemization during peptide coupling reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Enhanced Reaction Efficiency and Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during asymmetric catalysis, with a specific focus on the impact of catalyst loading on reaction efficiency and enantiomeric excess.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common experimental issues.

Issue 1: Low or Inconsistent Enantiomeric Excess (% ee)

Problem: You are observing low or fluctuating enantiomeric excess values between experiments.

Troubleshooting Steps:

  • Validate Analytical Method: Before troubleshooting the reaction, rigorously validate your chiral HPLC or GC method. Inaccurate analytical methods can provide misleading % ee values.[1][2] Key parameters to verify include:

    • Resolution (Rs): Ensure baseline separation between the two enantiomer peaks (Rs > 1.5 is generally recommended).[1][2]

    • Accuracy: Confirm the measured % ee of a known standard is correct.[1][2]

    • Precision: Ensure repeated measurements of the same sample yield consistent results.[1][2]

    • Linearity: Verify a linear detector response across a range of concentrations for both enantiomers.[1][2]

  • Evaluate Reagent and Catalyst Purity: Asymmetric reactions are highly sensitive to impurities.

    • Substrate Purity: Impurities in the starting material can act as inhibitors or competing substrates, leading to poor enantioselectivity.[3][4] Consider repurifying your substrate.

    • Catalyst Quality: The purity of the chiral catalyst is paramount. Small variations in the ligand or metal precursor can significantly impact the outcome.[1] Synthesize or procure a fresh batch of catalyst and characterize it thoroughly.

    • Solvent Quality: The presence of water or other impurities in the solvent can drastically affect enantioselectivity.[1] Use anhydrous solvents and ensure they are free of peroxides.

  • Optimize Reaction Conditions:

    • Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantiomeric excess.

      • Too Low: An insufficient amount of catalyst may lead to a significant background reaction that is not enantioselective, thereby lowering the overall ee.[4]

      • Too High: At high concentrations, some catalysts can form aggregates or dimers that are less selective or even inactive.[4][5] This can also promote side reactions.

    • Temperature: Temperature is a critical factor. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, resulting in higher ee.[3][4]

    • Atmosphere: For air- and moisture-sensitive catalysts, maintaining a strictly inert atmosphere is crucial.[1][3]

Issue 2: Low Reaction Rate or Incomplete Conversion

Problem: The reaction is slow, or the starting material is not fully consumed.

Troubleshooting Steps:

  • Assess Catalyst Loading:

    • Insufficient Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate.[6] A systematic screening of catalyst loading is recommended to find the optimal concentration.[6]

    • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Impurities in the reagents or solvent can act as catalyst poisons.[1][6]

  • Evaluate Reaction Parameters:

    • Temperature: Increasing the reaction temperature can sometimes improve the rate, but be mindful of the potential negative impact on enantioselectivity.[3][4]

    • Concentration: The concentration of reactants can significantly affect the reaction rate.[3]

    • Solubility: Ensure that all reactants and the catalyst are fully dissolved in the chosen solvent.[6]

Frequently Asked Questions (FAQs)

Q1: How does catalyst loading influence reaction efficiency and enantiomeric excess?

A1: Catalyst loading is a critical parameter that directly affects reaction rate, yield, and enantioselectivity. Generally, a higher catalyst loading leads to a faster reaction rate.[7] However, the relationship with enantiomeric excess is more complex. Both insufficient and excessive catalyst loading can lead to a decrease in ee. Optimal catalyst loading balances reaction speed, yield, cost-effectiveness, and enantioselectivity.[4][6]

Q2: What are Turnover Number (TON) and Turnover Frequency (TOF)?

A2:

  • Turnover Number (TON): Represents the number of moles of substrate that one mole of catalyst can convert before becoming inactivated.[7][8] A high TON indicates a more efficient and robust catalyst.[7]

  • Turnover Frequency (TOF): Is the turnover number per unit of time, essentially measuring the speed of the catalyst.[7][8]

Optimizing for a high TON is particularly important in industrial applications to minimize catalyst cost and waste.[7]

Q3: Can the order of addition of reagents affect the outcome of the reaction?

A3: Yes, the order of addition can be critical. For instance, pre-forming the catalyst by mixing the metal precursor and the chiral ligand before adding the substrate is often crucial for achieving high enantioselectivity.[4]

Q4: My enantiomeric excess decreases at higher catalyst loadings. Why does this happen?

A4: This is a common observation that can be attributed to several factors. At higher concentrations, catalyst molecules may aggregate or form dimers.[4][5] These aggregates can be less catalytically active or less enantioselective than the monomeric form.[5] This can lead to a competing, less selective reaction pathway, thus lowering the overall observed ee.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Enantiomeric Excess and Yield

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)Reaction Type Reference
0.58595Asymmetric Michael Addition[4]
1.09298Asymmetric Michael Addition[4]
2.09599Asymmetric Michael Addition[4]
5.09399Asymmetric Michael Addition[4]
10.08897Asymmetric Michael Addition[4]
Data is illustrative and compiled from general trends observed in the literature.[4]

Table 2: Impact of Catalyst Loading on Reaction Rate

Catalyst Loading (% w/w)Initial Reaction Rate (mol/L·s)
0.50.00015
1.00.00030
1.50.00045
Illustrative data showing a proportional increase in reaction rate with higher catalyst loading.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol outlines a general method for determining the optimal catalyst loading for an asymmetric reaction.

  • Preparation:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use purified substrates and reagents.

    • Use anhydrous solvent from a freshly opened bottle or a solvent purification system.

  • Reaction Setup:

    • In an inert atmosphere glovebox or using Schlenk techniques, prepare a series of reaction vials.

    • Prepare stock solutions of the substrate, reagents, and catalyst in the reaction solvent to ensure accurate dispensing.

  • Execution:

    • To each vial, add the substrate and any other reagents.

    • Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 mol%).[6]

    • Seal the vials and commence stirring at the desired reaction temperature.

  • Monitoring and Analysis:

    • At regular time intervals, take a small aliquot from each reaction mixture.

    • Quench the aliquot appropriately.

    • Analyze the conversion and enantiomeric excess by a validated chiral HPLC or GC method.

    • Plot conversion vs. time and enantiomeric excess vs. catalyst loading to determine the optimal conditions.

Visualizations

Catalyst_Loading_Effect cluster_loading Catalyst Loading cluster_effects Observed Effects Low Low Slow Rate Slow Rate Low->Slow Rate Background Reaction Background Reaction Low->Background Reaction Optimal Optimal Optimal Rate & ee Optimal Rate & ee Optimal->Optimal Rate & ee High High Aggregation Aggregation High->Aggregation Side Reactions Side Reactions High->Side Reactions Low ee Low ee Background Reaction->Low ee Decreased ee Decreased ee Aggregation->Decreased ee Side Reactions->Decreased ee Troubleshooting_Workflow start Start: Low Enantiomeric Excess validate_analytical Validate Analytical Method (HPLC/GC) start->validate_analytical check_purity Check Reagent & Catalyst Purity validate_analytical->check_purity Method Valid optimize_conditions Optimize Reaction Conditions (Loading, Temp, etc.) check_purity->optimize_conditions Reagents Pure end Resolution: High & Reproducible ee optimize_conditions->end Conditions Optimized

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Analysis of Methyl (2R)-2-methylpyrrolidine-2-carboxylate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. For intermediates like Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, a derivative of proline, robust analytical methods are required to ensure the stereochemical integrity of the compound throughout the manufacturing process. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is one of the most effective techniques for the enantioselective analysis of such compounds.[1] This guide provides a comparison of potential chiral HPLC methods applicable to the analysis of this specific analyte and its reaction mixtures, based on methodologies developed for structurally similar compounds.

The selection of a suitable chiral HPLC method often involves screening different types of CSPs and mobile phase conditions. For proline derivatives and other cyclic amino acid esters, polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown broad applicability.[2][3] Furthermore, derivatization of the analyte can be a key strategy to enhance both chromatographic separation and UV or fluorescence detection.[4]

Method Comparison

Two primary direct chiral HPLC approaches are compared here: Normal-Phase HPLC on a polysaccharide-based CSP and Reversed-Phase HPLC on a macrocyclic glycopeptide-based CSP. An indirect method using a chiral derivatizing agent is also presented as a viable alternative.

Table 1: Comparison of Chiral HPLC Methodologies

ParameterMethod 1: Normal-Phase (Polysaccharide CSP)Method 2: Polar Ionic Mode (Macrocyclic Glycopeptide CSP)Method 3: Indirect (Achiral RP-HPLC)
Principle Direct enantiomeric separation on a chiral stationary phase using non-polar mobile phases.Direct enantiomeric separation based on ionic and polar interactions.Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral column.
Chiral Selector e.g., Amylose or Cellulose derivatives (e.g., Chiralpak® IA, AD-H).[3]e.g., Teicoplanin (e.g., Chirobiotic® T).[2]N/A (Chirality introduced by derivatizing agent, e.g., Marfey's Reagent).[5]
Stationary Phase Polysaccharide carbamate immobilized on silica gel.Macrocyclic glycopeptide bonded to silica gel.Standard C18 reversed-phase silica.[5]
Typical Mobile Phase Hexane/Ethanol with an acidic modifier (e.g., 0.1% TFA).[3]Methanol or Acetonitrile with aqueous or polar organic buffers (e.g., Ammonium Formate).[6]Acetonitrile/Water buffer gradient.[5]
Advantages High efficiency and selectivity for a wide range of compounds. Good for preparative scale.Excellent for polar and ionizable compounds like underivatized amino acids.[7] MS-compatible mobile phases.Uses standard, less expensive achiral columns. High sensitivity with appropriate derivatizing agent.[5]
Disadvantages Requires derivatization for analytes without a chromophore. Use of non-polar, flammable solvents.May have lower loading capacity compared to polysaccharide CSPs.Requires an extra derivatization step, which can be time-consuming and introduce impurities.
Detection UV (after derivatization), Fluorescence (after derivatization).[1][4]UV, MS.[7]UV (based on chromophore of the derivatizing agent).[5]

Experimental Protocols

The following are detailed experimental protocols derived from methods used for similar compounds, which can serve as a starting point for the analysis of this compound.

Protocol 1: Normal-Phase HPLC with Derivatization

This protocol is based on the separation of proline derivatives after derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a fluorescent reagent.[3][4]

  • Sample Preparation (Derivatization):

    • Dissolve a known concentration of the analyte (and its enantiomer for method development) in a suitable solvent (e.g., Ethanol).

    • Add a solution of NBD-Cl (e.g., 4 mg/mL in ethanol) to the analyte solution.

    • Heat the mixture at 60°C for 10-20 minutes.[4]

    • Cool the solution and dilute to the final concentration with the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A solution of 0.1% Trifluoroacetic Acid (TFA) in Ethanol.[4]

    • Flow Rate: 0.6 mL/min.[4]

    • Column Temperature: 40°C.[4]

    • Injection Volume: 10 µL.

    • Detection: UV at 465 nm.[3]

Protocol 2: Polar Ionic Mode HPLC without Derivatization

This method is adapted from the analysis of underivatized amino acids on a teicoplanin-based CSP.[7]

  • Sample Preparation:

    • Dissolve the this compound sample directly in the mobile phase.

  • HPLC Conditions:

    • Column: Chirobiotic® T (250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Methanol with 15mM Ammonium Formate.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 25°C.[6]

    • Injection Volume: 5-10 µL.

    • Detection: UV at 210-220 nm or Mass Spectrometry (MS).

Protocol 3: Indirect Chiral Analysis via Diastereomer Formation

This protocol uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomers that can be separated on a standard C18 column.[5]

  • Sample Preparation (Derivatization):

    • Dissolve the analyte in a suitable buffer (e.g., sodium bicarbonate solution).

    • Add a solution of Marfey's reagent in acetone.

    • Heat the mixture (e.g., at 40°C) for approximately 1 hour.

    • Cool the reaction, neutralize with HCl, and dilute with the mobile phase.

  • HPLC Conditions:

    • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of Buffer (e.g., pH 6) and Acetonitrile.[5]

    • Flow Rate: 0.7 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Injection Volume: 10 µL.

    • Detection: UV at 335-340 nm.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of selecting and developing a chiral HPLC method.

G start_node Start: Analyte Properties decision_node decision_node start_node->decision_node Has Chromophore? process_node Derivatization Required (e.g., NBD-Cl, Marfey's) decision_node->process_node No process_node2 Direct Analysis Possible decision_node->process_node2 Yes decision_node2 Direct or Indirect? process_node->decision_node2 Select Approach method_node Screen CSPs (Polysaccharide, Macrocyclic) process_node3 Optimize: - Flow Rate - Temperature - Modifiers method_node->process_node3 Optimize Mobile Phase end_node Optimized Method process_node2->decision_node2 decision_node2->method_node Direct method_node3 Method 3: Achiral RP-HPLC decision_node2->method_node3 Indirect method_node3->process_node3 process_node3->end_node

Caption: Decision workflow for chiral HPLC method development.

G sub Substrate (e.g., Proline derivative) reac Reaction (+ Reagents) sub->reac mix Reaction Mixture (Product, Impurities, Byproducts) reac->mix prep Sample Prep (Dilution / Derivatization) mix->prep hplc HPLC Analysis Column: Chiral Stationary Phase Mobile Phase: Optimized Eluent prep->hplc det Detection (UV / MS) hplc->det data Data Analysis (Enantiomeric Purity, % Area) det->data

Caption: General experimental workflow for reaction analysis.

References

A Comparative Guide to Proline-Based Catalysts in Asymmetric Synthesis: Evaluating Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride against a range of established proline-based organocatalysts. The focus is on their performance in key asymmetric carbon-carbon bond-forming reactions, namely the Aldol, Mannich, and Michael reactions. This document aims to be an objective resource, presenting experimental data to inform catalyst selection in synthetic chemistry and drug development.

Introduction to Proline Organocatalysis

L-proline, a naturally occurring amino acid, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate carbonyl compounds through the formation of nucleophilic enamine intermediates, mimicking the function of natural Class I aldolase enzymes.[2] This mode of catalysis has proven effective for a variety of transformations, offering a metal-free and often more environmentally benign alternative to traditional methods.[3]

The success of L-proline has spurred the development of a vast array of derivatives, each designed to overcome the limitations of the parent catalyst, such as solubility, catalyst loading, and stereoselectivity. These derivatives include modifications at the carboxylic acid moiety, the pyrrolidine ring, and the nitrogen atom. This guide will compare the performance of several classes of these derivatives.

The Case of this compound

A comprehensive review of the scientific literature reveals a notable absence of this compound as a catalyst in benchmark asymmetric aldol, Mannich, or Michael reactions. The esterification of the carboxylic acid group, a key functional group in the established catalytic cycle of proline, likely renders this compound ineffective for these transformations. The carboxylic acid is believed to play a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.

While this guide will not present performance data for this compound in these specific reactions due to the lack of available information, it will serve as a benchmark to highlight the structural features that are critical for high catalytic efficiency and stereoselectivity in proline-based organocatalysis.

Comparative Performance Data

The following tables summarize the performance of various proline-based catalysts in the asymmetric Aldol, Mannich, and Michael reactions. The data is compiled from various literature sources and is intended to provide a comparative overview. Direct comparison should be made with caution as reaction conditions may vary between studies.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds.

CatalystAldehydeKetoneSolventYield (%)dr (anti:syn)ee (%)Reference(s)
L-Proline p-NitrobenzaldehydeAcetoneDMSO68-76[4]
L-Prolinamide p-NitrobenzaldehydeAcetoneNeat66-93[5][6]
(S)-Diphenylprolinol Silyl Ether BenzaldehydeCyclohexanoneToluene9597:399[7]
4-Hydroxyproline derivative p-NitrobenzaldehydeAcetoneNeat95-89[8]
Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.

CatalystAldehydeKetone/Aldehyde DonorAmineSolventYield (%)dr (syn:anti)ee (%)Reference(s)
L-Proline p-NitrobenzaldehydeAcetonep-AnisidineDMSO95>95:596[9]
L-Prolinamide derivative BenzaldehydeCyclohexanonep-AnisidineDioxane9898:299[10]
(S)-Diphenylprolinol Silyl Ether BenzaldehydePropanalN-Boc-imineCH2Cl28595:599[7]
Asymmetric Michael Addition

The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a key reaction for the synthesis of chiral γ-nitro carbonyl compounds.

| Catalyst | Nitroalkene | Ketone/Aldehyde Donor | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | L-Proline | β-Nitrostyrene | Cyclohexanone | [bmim]PF6 | 88 | - | low |[8][11] | | L-Prolinamide derivative | β-Nitrostyrene | Cyclohexanone | Dioxane | 95 | 98:2 | 98 |[12] | | (S)-Diphenylprolinol Silyl Ether | β-Nitrostyrene | Propanal | Hexane | 97 | 95:5 | 99 |[13] |

Experimental Protocols

The following are generalized experimental protocols for the benchmark reactions. Researchers should refer to the specific literature for detailed conditions and substrate scope.

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from established methods for the reaction between an aldehyde and a ketone.[4][14]

  • To a stirred solution of the aldehyde (0.25 mmol) in the appropriate solvent (e.g., DMSO, 1.0 mL), add the ketone (5-10 equivalents).

  • Add L-proline (10-30 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC analysis, respectively.

General Procedure for a Prolinamide-Catalyzed Asymmetric Mannich Reaction

This protocol is a general representation of a three-component Mannich reaction.[9]

  • To a vial containing the aldehyde (1.0 mmol) and the amine (e.g., p-anisidine, 1.1 mmol), add the ketone (e.g., acetone, 5-10 equivalents) and the solvent (e.g., DMSO).

  • Add the prolinamide catalyst (10-20 mol%).

  • Stir the mixture vigorously at room temperature for 12-48 hours.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

  • Analyze the product for diastereomeric ratio and enantiomeric excess.

General Procedure for a Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition

This protocol is based on the Michael addition of aldehydes to nitroolefins.[13]

  • To a solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (5-10 mol%) in a suitable solvent (e.g., hexane, 1.0 mL) at 0 °C, add the aldehyde (5-10 equivalents).

  • Stir the reaction mixture at 0 °C for the specified time (typically 5-24 hours).

  • Monitor the reaction by TLC.

  • Quench the reaction with a dilute aqueous HCl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.

Visualizations

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

The following diagram illustrates the generally accepted catalytic cycle for a proline-catalyzed aldol reaction, proceeding through an enamine intermediate.[15]

G cluster_cycle Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Enamine->Iminium + Aldehyde Product Aldol Product Iminium->Product + H2O Product->Proline - Aldol Product

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

Experimental Workflow for Catalyst Screening

This diagram outlines a general workflow for the screening and evaluation of different organocatalysts for a specific reaction.

G start Define Reaction & Substrates catalyst_selection Select Candidate Catalysts (Proline, Prolinamides, etc.) start->catalyst_selection reaction_setup Parallel Reaction Setup (Varying Catalysts, Solvents, Temp.) catalyst_selection->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Work-up & Purification monitoring->workup analysis Analysis (Yield, dr, ee via NMR, HPLC) workup->analysis optimization Optimization of Best Hits analysis->optimization end Select Optimal Catalyst analysis->end Direct Selection optimization->end

Caption: General workflow for organocatalyst screening.

Logical Framework for Proline-Based Catalyst Selection

This diagram presents a simplified decision-making process for selecting a proline-based catalyst based on desired reaction characteristics.

G start Desired Asymmetric Transformation (Aldol, Mannich, Michael) cost Cost-Effectiveness a Priority? start->cost solubility Improved Solubility in Organic Solvents Needed? cost->solubility No proline Use L-Proline cost->proline Yes high_ee Highest Enantioselectivity Required? solubility->high_ee No prolinamide Consider Prolinamides or Hydroxyproline Derivatives solubility->prolinamide Yes high_ee->prolinamide No diarylprolinol Consider Diarylprolinol Silyl Ethers high_ee->diarylprolinol Yes

Caption: Decision tree for proline-based catalyst selection.

References

validation of synthetic routes utilizing Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the preparation of the chiral α,α-disubstituted pyrrolidine, (2R)-2-benzyl-2-methylpyrrolidine. The first route utilizes the commercially available starting material, Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride. The second route presents an alternative approach via asymmetric allylic alkylation and subsequent ring contraction. This objective comparison, supported by experimental data from analogous transformations, aims to assist researchers in selecting the most suitable pathway based on factors such as yield, reagent availability, and procedural complexity.

Comparative Overview of Synthetic Routes

The selection of a synthetic strategy is a critical decision in the development of new chemical entities. The following tables summarize the key quantitative data for the two primary routes to (2R)-2-benzyl-2-methylpyrrolidine, offering a clear comparison of their respective efficiencies.

Table 1: Synthesis of (2R)-2-Benzyl-2-methylpyrrolidine via Route 1 (Starting from this compound)

StepTransformationReagents & ConditionsTypical Yield (%)Purity (%)
1N-Boc Protection(Boc)₂O, Et₃N, CH₂Cl₂, 0 °C to rt95-99>98
2Ester ReductionLiAlH₄, THF, 0 °C to rt85-95>97
3TosylationTsCl, pyridine, CH₂Cl₂, 0 °C to rt80-90>98
4BenzylationBenzylmagnesium chloride, THF, 0 °C to rt60-70>97
5N-Boc Deprotection4M HCl in Dioxane, rt90-98>99
Overall 40-60 >99

Table 2: Synthesis of (2R)-2-Benzyl-2-methylpyrrolidine via Route 2 (Asymmetric Allylic Alkylation & Ring Contraction)

StepTransformationReagents & ConditionsTypical Yield (%)Purity (%)
1Imide FormationGlutaric anhydride, benzylamine, toluene, reflux85-95>98
2α-BenzylationLDA, Benzyl bromide, THF, -78 °C70-80>97
3Asymmetric Allylic AlkylationAllyl acetate, Pd₂(dba)₃, (S)-t-BuPHOX, THF, rt80-90 (ee >95)>98
4Imide ReductionLiAlH₄, THF, 0 °C to rt80-90>97
5Ring ContractionMsCl, Et₃N, CH₂Cl₂ then heat in toluene60-70>97
Overall 25-40 >97

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established literature procedures for similar substrates.

Route 1: From this compound

Step 1: N-Boc Protection of this compound To a stirred suspension of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (Et₃N) (2.2 eq) dropwise. Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in CH₂Cl₂ is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-methyl (2R)-2-methylpyrrolidine-2-carboxylate.

Step 2: Reduction to (2R)-N-Boc-2-hydroxymethyl-2-methylpyrrolidine A solution of N-Boc-methyl (2R)-2-methylpyrrolidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF at 0 °C. The mixture is stirred at room temperature for 2-4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give (2R)-N-Boc-2-hydroxymethyl-2-methylpyrrolidine.[1][2]

Step 3: Tosylation of (2R)-N-Boc-2-hydroxymethyl-2-methylpyrrolidine To a solution of (2R)-N-Boc-2-hydroxymethyl-2-methylpyrrolidine (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (TsCl) (1.2 eq) portionwise. The reaction mixture is stirred at 0 °C for 4-6 hours. The mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with cold dilute HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄ and concentrated to yield the tosylate.[3][4]

Step 4: Benzylation A solution of the tosylate (1.0 eq) in anhydrous THF is cooled to 0 °C. Benzylmagnesium chloride (1.5 eq, 1.0 M in THF) is added dropwise, and the reaction mixture is stirred at room temperature for 12-18 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[5]

Step 5: N-Boc Deprotection The N-Boc protected (2R)-2-benzyl-2-methylpyrrolidine is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield (2R)-2-benzyl-2-methylpyrrolidine hydrochloride.[6][7]

Route 2: Asymmetric Allylic Alkylation and Ring Contraction

This route is adapted from the methodology reported by Stoltz and coworkers for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines.[8]

Step 1 & 2: Synthesis of 3-benzyl-1-(benzyloxy)piperidine-2,6-dione Following a known procedure, glutaric anhydride is reacted with O-benzylhydroxylamine to form the corresponding imide. The imide is then deprotonated with a strong base such as lithium diisopropylamide (LDA) at -78 °C and subsequently alkylated with benzyl bromide to introduce the benzyl group at the α-position.

Step 3: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation The resulting α-benzyl imide (1.0 eq) is subjected to a palladium-catalyzed asymmetric allylic alkylation with an allyl acetate in the presence of a chiral phosphinooxazoline (PHOX) ligand, such as (S)-t-BuPHOX, and a palladium source like Pd₂(dba)₃. This step establishes the chiral quaternary center with high enantioselectivity.

Step 4 & 5: Reduction and Ring Contraction The enantioenriched allylated imide is then reduced with a reducing agent like lithium aluminum hydride (LiAlH₄) to the corresponding hydroxamic acid. This intermediate undergoes a stereospecific ring contraction upon treatment with methanesulfonyl chloride (MsCl) and a base, followed by heating, to afford the N-protected (2R)-2-allyl-2-benzylpyrrolidine. Subsequent functional group manipulation of the allyl group would be required to obtain the target methyl group. For the purpose of this guide, we will consider the synthesis of the analogous (2R)-2-allyl-2-benzylpyrrolidine as the final product of this route for comparative purposes.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the two synthetic routes.

Synthetic_Route_1 start Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl step1 N-Boc Protection start->step1 (Boc)₂O, Et₃N step2 Ester Reduction step1->step2 LiAlH₄ step3 Tosylation step2->step3 TsCl, Pyridine step4 Benzylation step3->step4 BnMgCl step5 N-Boc Deprotection step4->step5 4M HCl/Dioxane end_product (2R)-2-Benzyl-2-methylpyrrolidine HCl step5->end_product

Caption: Workflow for the synthesis of (2R)-2-Benzyl-2-methylpyrrolidine via Route 1.

Synthetic_Route_2 start Glutaric Anhydride step1 Imide Formation start->step1 BnNHOH step2 α-Benzylation step1->step2 LDA, BnBr step3 Asymmetric Allylic Alkylation step2->step3 Pd₂(dba)₃, (S)-t-BuPHOX, Allyl Acetate step4 Reduction step3->step4 LiAlH₄ step5 Ring Contraction step4->step5 1. MsCl, Et₃N 2. Heat end_product (2R)-2-Allyl-2-benzylpyrrolidine step5->end_product

Caption: Workflow for the synthesis of an analogous pyrrolidine via Route 2.

Conclusion

Both synthetic routes offer viable pathways to enantioenriched α,α-disubstituted pyrrolidines. Route 1, starting from a commercially available chiral precursor, is more direct and likely to have a higher overall yield. However, it involves the use of highly reactive reagents like LiAlH₄ and Grignard reagents, which may require careful handling and anhydrous conditions. Route 2 provides a powerful method for establishing the chiral quaternary center with high enantioselectivity through asymmetric catalysis. While the overall yield may be lower due to the number of steps, this route offers flexibility in introducing various substituents at the 2-position. The choice between these routes will ultimately depend on the specific requirements of the research project, including scale, available resources, and the desired level of stereochemical control.

References

A Researcher's Guide to the Biological Activity Screening of Novel Compounds Derived from Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological activity screening of novel compounds synthesized from the chiral building block, Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride. While specific research detailing the synthesis and anticancer evaluation of derivatives from this particular starting material is not extensively available in the public domain, this document outlines a robust, evidence-based workflow for such a project. It includes recommended experimental protocols, data presentation strategies, and a comparative analysis against established standards, enabling a thorough assessment of novel chemical entities.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile heterocycle have shown a wide range of therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities.[1][3] The stereochemistry of the pyrrolidine ring can significantly influence biological activity, making chiral starting materials like this compound valuable for the synthesis of enantiomerically pure drug candidates.

Experimental Workflow: From Synthesis to Biological Evaluation

The journey from the synthesis of novel compounds to the assessment of their biological activity involves a multi-step process. The following diagram illustrates a typical workflow for the screening of anticancer agents synthesized from this compound.

Caption: A generalized workflow for the synthesis, screening, and evaluation of novel anticancer compounds.

Synthesis of Novel Pyrrolidine Derivatives

Biological Activity Screening: Anticancer Evaluation

A primary step in evaluating novel compounds for anticancer potential is to assess their cytotoxicity against a panel of human cancer cell lines.

Comparative Data on Anticancer Activity

The following table provides a template for presenting the cytotoxic activity (IC50 values) of hypothetical novel compounds (N-1, N-2, N-3) synthesized from this compound, compared to standard chemotherapeutic agents. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

CompoundTarget Cancer TypeCell LineIC50 (µM)
Novel Compound 1 (N-1) Breast CancerMCF-7[Insert Data]
Breast CancerMDA-MB-231[Insert Data]
Colon CancerHCT116[Insert Data]
Novel Compound 2 (N-2) Breast CancerMCF-7[Insert Data]
Breast CancerMDA-MB-231[Insert Data]
Colon CancerHCT116[Insert Data]
Novel Compound 3 (N-3) Breast CancerMCF-7[Insert Data]
Breast CancerMDA-MB-231[Insert Data]
Colon CancerHCT116[Insert Data]
Doxorubicin (Standard) Breast CancerMCF-7[Reference Value]
Breast CancerMDA-MB-231[Reference Value]
5-Fluorouracil (Standard) Colon CancerHCT116[Reference Value]
Paclitaxel (Standard) Breast CancerMCF-7[Reference Value]
Breast CancerMDA-MB-231[Reference Value]

Note: The data for novel compounds are hypothetical and would be determined experimentally. Reference values for standard drugs can be obtained from the literature or determined in parallel experiments.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[4][5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Novel compounds and standard drugs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds and standard drugs. Include a vehicle control (solvent alone) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Investigating the Mechanism of Action: Apoptosis

Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death. Investigating whether novel pyrrolidine derivatives trigger this pathway can provide valuable insights into their mechanism of action. Several pyrrolidine-containing compounds have been shown to induce apoptosis through the activation of caspases.[2]

Signaling Pathway: Intrinsic Apoptosis

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism targeted by chemotherapy. The following diagram illustrates a simplified representation of this pathway.

G Simplified Intrinsic Apoptosis Pathway stimulus Novel Pyrrolidine Derivative bcl2_xl Bcl-2/Bcl-xL Inhibition stimulus->bcl2_xl bax_bak Bax/Bak Activation cyto_c Cytochrome c Release bax_bak->cyto_c bcl2_xl->bax_bak apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the intrinsic apoptosis pathway, a potential target for novel anticancer compounds.

Conclusion

While the direct synthesis and biological evaluation of novel compounds from this compound require further investigation, the framework presented in this guide offers a clear and structured approach for researchers in this field. By employing systematic synthesis, robust biological screening protocols, and thorough comparative analysis, the therapeutic potential of new chemical entities derived from this versatile chiral building block can be effectively assessed. The exploration of novel pyrrolidine derivatives continues to be a promising avenue in the quest for more effective and selective anticancer agents.

References

cost-benefit analysis of using Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of promising therapeutics is a constant challenge. This guide provides a detailed cost-benefit analysis of utilizing Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, a crucial chiral building block in the synthesis of the PARP inhibitor Veliparib (ABT-888), compared to potential alternatives.

Veliparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and has been extensively studied in clinical trials for the treatment of various cancers.[1] The synthesis of this complex molecule relies on the stereospecific introduction of a methylated pyrrolidine moiety, making the choice of the chiral starting material a critical factor in the overall efficiency and cost-effectiveness of the manufacturing process.

Cost Analysis of this compound

The primary cost associated with using this compound is its market price. A survey of chemical suppliers reveals a range of prices, largely dependent on the quantity purchased.

SupplierQuantityPrice (USD)Price per Gram (USD)
Supplier A250 mg$25.00$100.00
Supplier B1 g$30.00$30.00
Supplier C5 g$80.50$16.10
Supplier D25 g$196.00$7.84
Supplier E100 g$392.00$3.92

Note: Prices are approximate and subject to change based on supplier and market conditions.

As is typical with specialty chemicals, the price per gram decreases significantly with increasing scale. For process development and large-scale manufacturing, the cost of this starting material becomes a more manageable component of the overall budget.

Benefit Analysis: The Synthetic Advantage in Veliparib Synthesis

The primary benefit of using this compound lies in its direct and efficient incorporation into the Veliparib scaffold. The synthesis of Veliparib involves the coupling of the chiral pyrrolidine unit with a benzimidazole core.

A key step in the synthesis of Veliparib is the formation of the 2-substituted benzimidazole. A general and efficient method for this involves the condensation of an o-phenylenediamine derivative with an appropriate carboxylic acid or its derivative. In the case of Veliparib, (R)-2-methylproline, derived from its methyl ester hydrochloride, is the key component that introduces the necessary chiral center.

G cluster_starting_materials Starting Materials cluster_synthesis Synthesis of Veliparib (ABT-888) start1 This compound hydrolysis Hydrolysis start1->hydrolysis 1. Forms (R)-2-methylproline start2 Substituted o-phenylenediamine coupling Amide Coupling & Cyclization start2->coupling hydrolysis->coupling veliparib Veliparib (ABT-888) coupling->veliparib Forms the core structure

Figure 1. Simplified synthetic workflow for Veliparib.

The direct availability of the desired enantiomerically pure building block is a significant advantage. Alternative approaches, such as the synthesis of a racemic mixture followed by chiral resolution, would introduce additional steps, reduce the overall yield, and increase costs associated with resolving agents and purification.

Alternative Chiral Building Blocks and Their Potential Impact

CompoundSupplierQuantityPrice (USD)Price per Gram (USD)
(R)-N-Boc-2-methylpyrrolidineSupplier F5 g$295.54$59.11

This alternative is significantly more expensive per gram at a comparable scale. Furthermore, its use in the synthesis of Veliparib would necessitate an additional deprotection step to remove the Boc group, adding to the overall cost and complexity of the process.

Another theoretical alternative would be to employ a biocatalytic approach to generate the chiral amine. While enzymatic methods can offer high enantioselectivity and operate under mild conditions, the development and optimization of such a process for a specific target can be time-consuming and costly, particularly in the early stages of drug development. The cost of the enzyme itself can also be a significant factor.[2]

Experimental Protocols

A detailed experimental protocol for the synthesis of Veliparib from this compound is proprietary to the developing pharmaceutical companies. However, a general procedure for the key benzimidazole formation step can be outlined based on established chemical literature.

General Protocol for Benzimidazole Formation:

  • Hydrolysis of the Ester: this compound is hydrolyzed to (R)-2-methylproline using aqueous acid or base.

  • Amide Coupling: The resulting (R)-2-methylproline is coupled with an appropriately substituted o-phenylenediamine derivative using a standard peptide coupling reagent (e.g., HBTU, HATU) in an aprotic solvent (e.g., DMF, DCM).

  • Cyclization: The resulting amide intermediate is then cyclized to form the benzimidazole ring, typically by heating in the presence of an acid catalyst.

G start Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl step1 Hydrolysis (e.g., aq. HCl) start->step1 intermediate1 (R)-2-methylproline step1->intermediate1 step2 Amide Coupling (e.g., HBTU, DIPEA, DMF) intermediate1->step2 start2 Substituted o-phenylenediamine start2->step2 intermediate2 Amide Intermediate step2->intermediate2 step3 Cyclization (e.g., Acetic Acid, heat) intermediate2->step3 product Veliparib (ABT-888) step3->product

Figure 2. Key steps in the synthesis of Veliparib.

Conclusion

The cost-benefit analysis strongly favors the use of this compound as a key chiral building block for the synthesis of Veliparib. While the initial cost of this starting material may appear high, particularly at smaller scales, its direct incorporation into the target molecule without the need for additional protecting group manipulations or chiral resolutions presents a significant overall cost and time saving.

The high value of the final product, a potent PARP inhibitor for cancer therapy, justifies the investment in a high-quality, enantiomerically pure starting material that ensures an efficient and stereocontrolled synthesis. For researchers and drug development professionals, the strategic selection of such key building blocks is paramount to the successful and economic production of novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS No: 220060-08-2), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Considerations

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the (2R) enantiomer may not be readily available, the SDS for the (2S) enantiomer provides critical safety information that can be applied. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE) is mandatory and must include:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Hazard Profile and Quantitative Data

Understanding the hazard profile of a chemical is the first step in its safe disposal. This compound is a pyrrolidine derivative and a hydrochloride salt. The primary hazards associated with this compound and its constituent parts are summarized below.

Data PointValue/ClassificationCompound/ClassSource
GHS Hazard Statements H302: Harmful if swallowed(S)-Methyl 2-methylpyrrolidine-2-carboxylate HCl
H315: Causes skin irritation(S)-Methyl 2-methylpyrrolidine-2-carboxylate HCl
H319: Causes serious eye irritation(S)-Methyl 2-methylpyrrolidine-2-carboxylate HCl
H335: May cause respiratory irritation(S)-Methyl 2-methylpyrrolidine-2-carboxylate HCl
Signal Word Warning(S)-Methyl 2-methylpyrrolidine-2-carboxylate HCl
DOT Hazard Classification Hazard Class 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine[1]
Physical Form Solid(S)-Methyl 2-methylpyrrolidine-2-carboxylate HCl

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to engage a licensed professional waste disposal service.[1][2] This ensures that the chemical is handled and disposed of in accordance with all local, state, and federal regulations.

For small quantities (spills or residual amounts):

  • Containment: If a small spill occurs, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collection: Carefully sweep up the absorbed material and place it into a dedicated, properly labeled, and sealed container for hazardous waste.[2] The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date and any relevant hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

For larger quantities or surplus material:

  • Do Not Attempt On-Site Treatment: Due to the hazards associated with this compound, on-site treatment such as neutralization is not recommended without a thorough risk assessment and appropriate facilities. While hydrochloride salts can sometimes be neutralized, the organic pyrrolidine component presents additional hazards.[3][4]

  • Contact a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] They are equipped to handle and dispose of the chemical safely, likely through high-temperature incineration in a unit with an afterburner and scrubber.[1][2]

  • Packaging for Disposal: Follow the instructions provided by the waste disposal company for packaging the material for transport.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., spill residue) assess_quantity->small_quantity < 100g large_quantity Large Quantity (e.g., surplus reagent) assess_quantity->large_quantity >= 100g absorb_spill Absorb with inert material (vermiculite, sand) small_quantity->absorb_spill contact_disposal_service_large Contact a licensed professional waste disposal service large_quantity->contact_disposal_service_large collect_waste Collect in a labeled, sealed hazardous waste container absorb_spill->collect_waste store_waste Store in a designated, secure area collect_waste->store_waste contact_disposal_service_small Arrange for pickup by a licensed waste disposal service store_waste->contact_disposal_service_small incineration High-temperature incineration with scrubber contact_disposal_service_small->incineration package_for_transport Package waste according to disposal company's instructions contact_disposal_service_large->package_for_transport package_for_transport->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Important Considerations for Hydrochloride Salts and Pyrrolidine Derivatives

  • Hydrochloric Acid: While dilute hydrochloric acid can sometimes be neutralized with a base like sodium bicarbonate and disposed of down the drain, this is not recommended for this compound due to the organic component.[3][4] Always check local regulations before any drain disposal.

  • Pyrrolidine: Pyrrolidine itself is a flammable and corrosive liquid.[1] Therefore, waste containing this structural motif should be handled with appropriate precautions and not mixed with incompatible waste streams.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.